cis-4-(Boc-amino)-1-methylcyclohexanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, an important building block in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and purification methods, presenting all quantitative data in a clear and accessible format.
Introduction
This compound, with the IUPAC name tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry and functional groups make it a key component for introducing a substituted cyclohexyl motif in drug candidates. This guide outlines the established synthetic route, which involves a Grignar-d reaction on a protected aminocyclohexanone, leading to the formation of a mixture of cis and trans isomers, followed by purification to isolate the desired cis isomer.
Synthetic Pathway
The primary route for the synthesis of this compound involves a two-step process starting from 4-aminocyclohexanol. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
The synthesis commences with the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone. The resulting 4-N-Boc-aminocyclohexanone then undergoes a Grignard reaction with methylmagnesium bromide to yield a diastereomeric mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol. The final step involves the separation of these isomers to isolate the pure cis product.
Experimental Protocols
Synthesis of 4-N-Boc-aminocyclohexanone
The starting material, 4-N-Boc-aminocyclohexanone, can be prepared from 4-aminocyclohexanol hydrochloride.
Reaction Scheme:
Caption: Synthesis of the ketone intermediate.
Protocol:
-
To a solution of 4-aminocyclohexanol hydrochloride in a suitable solvent (e.g., dichloromethane), a base such as poly guanidine is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
After completion of the reaction, the intermediate, 4-N-Boc-aminocyclohexanol, is obtained after filtration and removal of the solvent.
-
The crude 4-N-Boc-aminocyclohexanol is then dissolved in a suitable solvent, and an oxidizing agent, such as sodium hypochlorite solution, is added.
-
The mixture is stirred for 1-2 hours. After workup, which includes separation of the organic layer, washing, and drying, the solvent is removed to yield 4-N-Boc-aminocyclohexanone as a white solid.
Synthesis of this compound
The key step in the synthesis is the Grignard reaction, which introduces the methyl group and creates the tertiary alcohol.
Reaction Scheme:
Caption: Grignard reaction to form the target alcohol.
Protocol:
-
A solution of 4-N-Boc-aminocyclohexanone (e.g., 4.79 g, 22.5 mmol) in anhydrous tetrahydrofuran (THF) (190 ml) is cooled to 0°C in an ice bath.[1]
-
Methylmagnesium bromide (3 M solution in diethyl ether, e.g., 22.5 ml, 67.2 mmol) is added dropwise to the cooled solution.[1]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 6 hours.[1]
-
The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride and water.[1]
-
The mixture is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.
-
The organic layer is washed with saturated ammonium chloride solution, dried over magnesium sulfate (MgSO₄), filtered, and concentrated to give the crude product as a mixture of cis and trans isomers.[1]
Purification
The separation of the cis and trans isomers is achieved by flash column chromatography.
Protocol:
-
The crude mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol is dissolved in a minimal amount of a suitable solvent.
-
The solution is loaded onto a silica gel column.
-
The isomers are separated by eluting with a solvent system such as petroleum ether and dichloromethane. The ratio of the solvents should be optimized to achieve the best separation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Starting Material | Reagents | Solvent | Yield | Purity |
| 4-N-Boc-aminocyclohexanone | 4-Aminocyclohexanol HCl | Boc Anhydride, Poly guanidine, NaOCl | Dichloromethane | High | >95% |
| cis/trans-4-(Boc-amino)-1-methylcyclohexanol | 4-N-Boc-aminocyclohexanone | Methylmagnesium bromide | THF/Diethyl ether | 53% (mixture)[1] | Mixture |
| This compound | cis/trans Mixture | - | Petroleum ether/Dichloromethane | - | >97% |
Characterization of this compound
The final product, this compound, is a white solid. Its identity and purity are confirmed by various analytical techniques.
| Property | Value |
| CAS Number | 233764-30-2 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate |
| Appearance | White solid |
Logical Relationships in Synthesis
The successful synthesis of the target molecule is dependent on a series of logical relationships between the reaction steps.
Caption: Logical flow and dependencies of the synthetic steps.
This diagram illustrates that the initial Boc protection is crucial for preventing side reactions during the subsequent oxidation step. The formation of the ketone is a prerequisite for the Grignard reaction, which in turn produces the diastereomeric mixture that necessitates the final chromatographic separation to obtain the desired cis isomer.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and to perform thorough characterization of the final product.
References
A Comprehensive Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, a key building block in medicinal chemistry and drug discovery. This document consolidates available data on its properties, provides context for its reactivity and stability, and outlines its potential applications.
Core Chemical Properties
cis-4-(Boc-amino)-1-methylcyclohexanol, with the CAS number 233764-30-2, is a white solid organic compound.[1] Its structure features a cyclohexane ring with a cis-relationship between the Boc-protected amine and the hydroxyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | tert-Butyl (cis-4-hydroxycyclohexyl)carbamate |
| CAS Number | 233764-30-2[1] | 167081-25-6[3] |
| Molecular Formula | C12H23NO3[1] | C11H21NO3[3] |
| Molecular Weight | 229.32 g/mol [1] | 215.29 g/mol [3] |
| Appearance | White Solid[1] | White to Light Yellow Powder[4] |
| Boiling Point (Predicted) | 339.9 ± 31.0 °C[5] | 337.7 ± 31.0 °C[4] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | 1.06 ± 0.1 g/cm³[4] |
| pKa (Predicted) | Not Available | 12.36 ± 0.40[4] |
| Solubility | No experimental data available. Predicted to have limited solubility in water. | Slightly soluble in water.[4] |
Synthesis and Purification
A general protocol for the Boc protection of a related compound, 4-aminocyclohexanol, is described in a patent, which can be adapted for the synthesis of the target molecule.[6]
Illustrative Synthetic Workflow
The synthesis of this compound would logically follow the protection of the precursor amine.
Experimental Considerations
-
Reaction Conditions: The Boc protection of amines is typically carried out under mild conditions, often at room temperature.[6]
-
Purification: Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography using silica gel is a common method for purifying compounds of this nature.
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the three main components of the molecule: the Boc-protected amine, the tertiary alcohol, and the cyclohexane scaffold.
-
Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, stable to a wide range of nucleophilic and basic conditions. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This orthogonal stability is a cornerstone of its utility in multi-step organic synthesis.
-
Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. The stereochemistry of the cyclohexane ring may influence the accessibility and reactivity of this group.
-
Cyclohexane Ring: The cyclohexane ring provides a rigid scaffold that influences the spatial arrangement of the functional groups. The cis configuration of the amino and hydroxyl groups is a key structural feature that can be exploited in the design of molecules with specific three-dimensional conformations.
The stability of the compound is generally good under standard storage conditions, though it should be stored in a cool, dry place away from strong acids and oxidizing agents.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable building blocks in medicinal chemistry. The substituted cyclohexanol motif is a common feature in many biologically active compounds. The ability to deprotect the amine and further functionalize it, combined with the stereochemical control offered by the cyclohexane ring, makes this compound a versatile starting material for the synthesis of novel drug candidates.
The introduction of the methyl group at the 1-position and the specific cis-stereochemistry can be crucial for achieving desired binding affinities and selectivities for biological targets. Such substituted aminocyclohexanols can serve as rigid scaffolds to orient pharmacophoric groups in a precise manner, which is a key strategy in rational drug design.
Logical Relationship in Drug Discovery
The utility of this compound in drug discovery follows a logical progression from a simple building block to a complex, biologically active molecule.
Spectral Data
While experimental spectral data for this compound is not widely published, representative spectra for related compounds can provide an indication of the expected signals.
Note: The following are predicted or representative spectral characteristics and should be confirmed with experimental data for the specific compound.
-
¹H NMR: Protons on the cyclohexane ring would appear in the aliphatic region (typically 1.0-2.0 ppm). The methyl group would likely be a singlet around 1.2 ppm. The proton attached to the nitrogen of the Boc group would appear as a broad singlet. The protons of the tert-butyl group would be a sharp singlet around 1.4 ppm.
-
¹³C NMR: The carbon atoms of the cyclohexane ring would appear in the range of 20-50 ppm. The quaternary carbon attached to the hydroxyl and methyl groups would be further downfield. The carbonyl carbon of the Boc group would be observed around 155 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm.
-
FT-IR: Characteristic peaks would include a broad O-H stretch from the alcohol (around 3400 cm⁻¹), an N-H stretch from the carbamate (around 3300 cm⁻¹), C-H stretches from the aliphatic groups (around 2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate (around 1680-1700 cm⁻¹).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an attractive starting material for the creation of complex molecular architectures. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation of its known properties and potential applications for researchers and drug development professionals. Further experimental investigation into its physical and chemical properties will undoubtedly enhance its utility in the scientific community.
References
- 1. This compound 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 4. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]
- 5. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
Spectroscopic and Synthetic Overview of cis-4-(Boc-amino)-1-methylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
cis-4-(Boc-amino)-1-methylcyclohexanol, with the IUPAC name rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a carbamate ester derivative of a substituted cyclohexanol.[1] The Boc (tert-butoxycarbonyl) protecting group makes it a stable intermediate for use in organic synthesis, particularly in the development of pharmaceutical compounds.
| Identifier | Value | Source |
| CAS Number | 233764-30-2 | [1] |
| Molecular Formula | C12H23NO3 | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |
Spectroscopic Data
Authenticated NMR, IR, and MS spectra for this compound are not publicly available at this time. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of this compound.
Expected Spectroscopic Characteristics (Hypothetical):
-
¹H NMR: Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group on the cyclohexane ring (singlet), protons on the cyclohexane ring (multiplets), the N-H proton of the carbamate (broad singlet), and the O-H proton of the alcohol (broad singlet). The stereochemistry would be confirmed by the coupling constants of the cyclohexane ring protons.
-
¹³C NMR: Resonances for the quaternary carbons of the tert-butyl group and the C1 of the cyclohexane ring, the methyl carbon, the carbons of the cyclohexane ring, and the carbonyl carbon of the Boc group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the O-H stretch of the alcohol (broad band around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) or protonated molecule ([M+H]⁺) would be expected, along with fragmentation patterns corresponding to the loss of the tert-butyl group, the Boc group, and water.
Experimental Protocols
Detailed, peer-reviewed experimental procedures for the synthesis of this compound have not been identified. A plausible synthetic route would involve the synthesis of the precursor amine, cis-4-amino-1-methylcyclohexanol, followed by its protection with a Boc group.
General Synthetic and Analytical Workflow:
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
This guide underscores the current gap in publicly available, detailed data for this compound. Researchers interested in this compound would likely need to perform its synthesis and spectroscopic characterization independently.
References
cis-4-(Boc-amino)-1-methylcyclohexanol CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(Boc-amino)-1-methylcyclohexanol, with the CAS Number 233764-30-2, is a niche chemical intermediate.[1] Its structure, featuring a protected amine and a hydroxyl group on a cyclohexane ring, makes it a potentially valuable building block in medicinal chemistry and drug discovery. The "cis" stereochemistry and the presence of a Boc (tert-butyloxycarbonyl) protecting group offer specific conformational constraints and synthetic handles for the construction of more complex molecules. This document provides a summary of its known properties and a generalized synthetic approach.
Chemical Structure and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier and database sources.
| Property | Value | Source |
| CAS Number | 233764-30-2 | [1] |
| Molecular Formula | C12H23NO3 | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--(O)CC1 | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis Overview
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic strategy can be inferred from procedures for analogous compounds. A plausible approach involves the protection of the amino group of a precursor, cis-4-amino-1-methylcyclohexanol, using di-tert-butyl dicarbonate (Boc)₂O.
The following diagram illustrates a generalized workflow for this synthetic transformation.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for the Boc protection of a primary amine, which would be applicable here, is as follows:
-
Dissolution: The starting material, cis-4-amino-1-methylcyclohexanol, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), usually dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, compounds with similar structural motifs are utilized as intermediates in the synthesis of pharmacologically active molecules. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the hydroxyl group can be a handle for further functionalization or can participate in hydrogen bonding with biological targets. The Boc group can be easily removed under acidic conditions to reveal the primary amine for subsequent coupling reactions.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data and specific use cases are limited in publicly accessible resources, its structure suggests utility as a building block for more complex molecules. Further research and publication are needed to fully elucidate its synthetic utility and potential applications in drug discovery and development.
References
A Comprehensive Technical Review of cis-4-(Boc-amino)-1-methylcyclohexanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(Boc-amino)-1-methylcyclohexanol, with the IUPAC name rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a key synthetic intermediate in medicinal chemistry. Its rigid cyclohexyl scaffold and orthogonally protected functional groups—a Boc-protected amine and a tertiary alcohol—make it a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive review of its chemical properties, synthesis, and notable applications, with a focus on detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. While detailed spectroscopic data is not widely published in peer-reviewed journals, typical characterization data can be inferred from related structures and supplier technical data sheets.
| Property | Value | Source |
| CAS Number | 233764-30-2 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--(O)CC1 | [1] |
Synthesis
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the protection of the amino group of the corresponding amino alcohol, cis-4-amino-1-methylcyclohexanol.
Experimental Protocol: Boc Protection of cis-4-Amino-1-methylcyclohexanol
This protocol is based on standard procedures for the Boc protection of amines.
Materials:
-
cis-4-Amino-1-methylcyclohexanol (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) or another suitable base (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve cis-4-amino-1-methylcyclohexanol in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: While a specific yield for this reaction is not documented in the available literature, similar Boc protection reactions typically proceed with high yields, often in the range of 85-95%.
Applications in Drug Discovery
The primary application of this compound lies in its use as a versatile building block for the synthesis of pharmaceutically active compounds. The cis-relationship of the amino and hydroxyl groups on the cyclohexane ring provides a specific stereochemical scaffold that is often sought after in drug design.
Role as an Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors
While direct evidence of this compound in the synthesis of marketed JAK inhibitors like Tofacitinib is not explicitly detailed in the public domain, its structural motifs are highly relevant to the synthesis of analogues and novel compounds within this class. The synthesis of Tofacitinib and other JAK inhibitors often involves piperidine or azaspirocyclic cores, which can be accessed from appropriately functionalized cyclohexylamine derivatives.
The logical workflow for utilizing this intermediate in the synthesis of a hypothetical JAK inhibitor is outlined below.
Caption: Synthetic pathway for a hypothetical JAK inhibitor.
In this conceptual workflow, the tertiary alcohol of this compound is first activated, for example, by conversion to a mesylate or tosylate. Subsequent intramolecular nucleophilic attack by the deprotected amine (after removal of the Boc group) or a derivative thereof would lead to the formation of a key azaspirocyclic intermediate. This intermediate can then be coupled with the core heterocyclic structure, such as a pyrazolopyrimidine, common to many JAK inhibitors, to yield the final drug candidate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined stereochemistry and orthogonally protected functional groups make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. While detailed public data on its synthesis and applications are somewhat limited, its structural features suggest a significant potential for its use in the development of next-generation therapeutics. Further disclosure of its use in patent literature and research articles is anticipated as the exploration of novel chemical matter for challenging biological targets continues to expand.
References
The Formation of cis-4-(Boc-amino)-1-methylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation mechanism of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core synthetic pathway, delves into the reaction mechanism, presents detailed experimental protocols, and summarizes key quantitative data.
Introduction
This compound is a chiral building block characterized by a cyclohexane scaffold bearing a protected amine and a tertiary alcohol. The specific cis-stereochemistry between the aminomethyl and hydroxyl groups is crucial for its application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). Understanding the mechanism of its formation is paramount for optimizing its synthesis, controlling stereoselectivity, and ensuring high purity.
Synthetic Pathway Overview
The most direct and common synthetic route to this compound proceeds through a two-step sequence starting from 4-aminocyclohexanol. The overall transformation involves the protection of the amino group, followed by the oxidation of the secondary alcohol to a ketone, and finally, a stereoselective nucleophilic addition of a methyl group to the carbonyl carbon.
Caption: Overall synthetic workflow for this compound.
Detailed Mechanism of Formation
The key to the formation of the target molecule lies in the final methylation step. The stereochemical outcome of this reaction is governed by the principles of nucleophilic addition to substituted cyclohexanones.
Conformational Analysis of the Intermediate
The intermediate, 4-(Boc-amino)cyclohexanone, exists predominantly in a chair conformation. Due to the steric bulk of the Boc-amino group, it preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a critical factor in determining the facial selectivity of the subsequent nucleophilic attack.
Nucleophilic Addition of the Methyl Group
The addition of a methyl group is typically achieved using a Grignard reagent (methylmagnesium bromide, MeMgBr) or methyllithium (MeLi). These reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the cyclohexanone. The attack can occur from two faces:
-
Axial Attack: The nucleophile approaches from a direction parallel to the axis of the cyclohexane ring.
-
Equatorial Attack: The nucleophile approaches from the plane of the cyclohexane ring.
The formation of this compound, where the newly formed hydroxyl group is cis to the Boc-amino group, is a result of the interplay between steric hindrance and electronic effects in the transition state. With the large Boc-amino group in the equatorial position, axial attack is generally favored as it avoids steric clash with the adjacent axial hydrogens. This leads to the formation of the desired cis product.
Caption: Proposed mechanism for the formation of the cis-isomer via axial attack.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and desired scale.
Synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate
-
Materials: 4-aminocyclohexanol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 4-aminocyclohexanol in a mixture of DCM and water.
-
Add a solution of NaOH and cool the mixture to 0 °C.
-
Slowly add a solution of (Boc)₂O in DCM while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (4-hydroxycyclohexyl)carbamate.
-
Synthesis of tert-butyl (4-oxocyclohexyl)carbamate
-
Materials: tert-butyl (4-hydroxycyclohexyl)carbamate, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite.
-
Procedure:
-
Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate in anhydrous DCM.
-
Add PCC in one portion and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.
-
Synthesis of this compound
-
Materials: tert-butyl (4-oxocyclohexyl)carbamate, Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether.
-
Procedure:
-
Dissolve tert-butyl (4-oxocyclohexyl)carbamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add MeMgBr solution dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired cis-isomer.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Boc Protection | 4-Aminocyclohexanol | 4-(Boc-amino)cyclohexanol | 85-95 | >98 | NMR, LC-MS |
| Oxidation | 4-(Boc-amino)cyclohexanol | 4-(Boc-amino)cyclohexanone | 80-90 | >98 | NMR, LC-MS |
| Methylation | 4-(Boc-amino)cyclohexanone | This compound | 60-75 | >99 | NMR, LC-MS, HPLC |
Conclusion
The formation of this compound is a well-established synthetic sequence that relies on fundamental organic transformations. The stereochemical outcome of the final methylation step is a key consideration and is primarily directed by the steric influence of the equatorial Boc-amino substituent, which favors axial attack of the methyl nucleophile. Careful control of reaction conditions and rigorous purification are essential for obtaining the desired cis-isomer in high yield and purity. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in the successful synthesis and application of this important chemical intermediate.
The Strategic Application of cis-4-(Boc-amino)-1-methylcyclohexanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore a vast chemical space. Within this landscape, chiral cyclic scaffolds have emerged as privileged structures, capable of presenting functional groups in well-defined three-dimensional orientations. Among these, the cis-4-aminocyclohexanol moiety has garnered significant attention as a versatile building block in the synthesis of complex bioactive molecules. This technical guide focuses on the potential applications of a key derivative, cis-4-(Boc-amino)-1-methylcyclohexanol , a valuable intermediate in the generation of next-generation therapeutics. Its unique stereochemistry and functional group handles make it an attractive starting material for the synthesis of compounds targeting a range of biological pathways, most notably the Janus kinase (JAK) signaling cascade implicated in various inflammatory diseases and cancers.
Physicochemical Properties and Synthetic Accessibility
This compound is a white to off-white solid, characterized by the presence of a Boc-protected amine and a tertiary alcohol on a cyclohexane ring with a cis stereochemical relationship between the two functional groups. The methyl group at the C-1 position introduces an additional stereocenter and steric element that can be exploited in molecular design.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 233764-30-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
The synthesis of N-protected cis-4-aminocyclohexanol derivatives has been a subject of considerable research, with various methods developed to achieve high diastereoselectivity. One notable approach involves the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol through a reductive ring-opening of a bicyclic intermediate, which can be performed using a continuous flow process.[1] This method offers high selectivity and efficiency, making such building blocks readily accessible for drug discovery programs.
Core Application: A Scaffold for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is pivotal in regulating immune responses, hematopoiesis, and cellular growth. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of small molecule JAK inhibitors has become a major focus in pharmaceutical research.
The cis-4-aminocyclohexanol scaffold has proven to be a highly effective core for the design of potent and selective JAK inhibitors. The cyclohexane ring serves as a rigid scaffold to orient key pharmacophoric elements, while the amino group provides a crucial interaction point with the hinge region of the kinase domain.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. These newly created phosphotyrosine residues serve as docking sites for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Representative Experimental Protocol: Synthesis of a JAK Inhibitor Precursor
The following is a representative experimental protocol for the synthesis of a key intermediate for a JAK inhibitor, illustrating the utility of a cis-4-aminocyclohexanol derivative. This protocol is adapted from general procedures found in the medicinal chemistry literature for the synthesis of related compounds.
Step 1: Deprotection of this compound
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cis-4-amino-1-methylcyclohexanol.
Step 2: Nucleophilic Aromatic Substitution with a Heterocyclic Core
-
To a solution of cis-4-amino-1-methylcyclohexanol (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a di-substituted pyrimidine or pyrazole core (e.g., 2,4-dichloropyrimidine) (1.0 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired JAK inhibitor precursor.
Conclusion and Future Perspectives
This compound represents a strategically important building block for the synthesis of complex, biologically active molecules. Its application as a core scaffold in the development of JAK inhibitors highlights its value in modern drug discovery. The well-defined stereochemistry and versatile functional groups of this intermediate allow for the precise positioning of pharmacophoric elements, leading to compounds with high potency and selectivity. As our understanding of complex signaling pathways continues to grow, the demand for such chiral building blocks will undoubtedly increase, paving the way for the discovery of novel therapeutics for a wide range of diseases. Further exploration of this and related scaffolds is warranted to unlock their full potential in the development of the next generation of medicines.
References
An In-depth Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, a valuable building block in medicinal chemistry. The document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its potential applications in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is visualized using the DOT language.
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol, often referred to as rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a carbamate-protected amino alcohol. Its structural features, specifically the cis-relationship between the amino and hydroxyl groups on a cyclohexane scaffold, make it a crucial intermediate in the synthesis of complex molecular architectures. The presence of the Boc protecting group allows for selective chemical transformations, a key attribute in multi-step organic synthesis. While the history of its specific discovery is not extensively documented in readily available literature, its utility can be inferred from the applications of its parent compound, cis-4-(Boc-amino)cyclohexanol, which serves as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines, compounds with potential anti-inflammatory and antitumor properties[1]. This guide aims to consolidate the available information and present a detailed technical resource for researchers utilizing this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of cis-4-(Boc-amino)-1-methylcyclohexanol is provided in the table below. This data has been compiled from various chemical supplier databases and computational predictions.
| Property | Value |
| CAS Number | 233764-30-2[2] |
| Molecular Formula | C₁₂H₂₃NO₃[2] |
| Molecular Weight | 229.32 g/mol [2] |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate[2] |
| Appearance | White solid[2] |
| Purity | 97%[2] |
| Storage | Store at 0-8 °C[2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly accessible scientific literature, a highly plausible and commonly employed synthetic route involves the nucleophilic addition of a methyl group to the corresponding ketone precursor, tert-butyl (4-oxocyclohexyl)carbamate. Organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents (e.g., methyllithium) are well-suited for this transformation. The stereochemical outcome, yielding the cis isomer, is influenced by the steric hindrance of the axial positions, directing the nucleophilic attack from the equatorial face of the cyclohexanone ring.
Proposed Synthetic Pathway
The logical workflow for the synthesis of this compound from tert-butyl (4-oxocyclohexyl)carbamate is depicted below.
References
An In-depth Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-4-(Boc-amino)-1-methylcyclohexanol, its derivatives, and analogs. The focus is on the synthesis, potential biological relevance, and experimental protocols related to this class of compounds, which are of interest in medicinal chemistry and drug discovery.
Introduction
The this compound scaffold is a valuable building block in organic synthesis, particularly for the development of bioactive molecules. The cyclohexane core provides a rigid framework that can be functionalized to explore chemical space and optimize interactions with biological targets. The presence of a Boc-protected amine and a tertiary alcohol offers versatile handles for further chemical modifications. Notably, the 4-aminocyclohexanol moiety is a key structural feature in several Janus kinase (JAK) inhibitors, highlighting the potential of its derivatives in the development of therapeutics for inflammatory diseases and cancer.
Chemical Properties and Data
The core compound, this compound, possesses the following chemical properties:
| Property | Value |
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 233764-30-2 |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--(O)CC1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 4-aminocyclohexanol. The general synthetic strategy involves Boc protection of the amine, oxidation of the secondary alcohol to a ketone, and subsequent methylation via a Grignard reaction.
General Synthetic Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Boc Protection of 4-Aminocyclohexanol
This protocol describes the protection of the amino group of 4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc anhydride).
-
Materials:
-
4-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 4-aminocyclohexanol (1.0 eq) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a solution of Boc anhydride (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Oxidation to 4-(Boc-amino)cyclohexanone
This protocol outlines the oxidation of the secondary alcohol to a ketone.
-
Materials:
-
cis-4-(Boc-amino)cyclohexanol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dichloromethane (DCM) as solvent
-
Silica gel
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure (using PCC):
-
Dissolve cis-4-(Boc-amino)cyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ketone.
-
Purify by column chromatography if necessary.
-
Protocol 3: Grignard Reaction to form this compound
This protocol describes the addition of a methyl group to the ketone via a Grignard reaction.
-
Materials:
-
4-(Boc-amino)cyclohexanone
-
Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF as reaction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
Dissolve 4-(Boc-amino)cyclohexanone (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to isolate the desired cis-isomer.
-
Biological Relevance and Signaling Pathways
While direct biological activity data for this compound is scarce, the structural motif of 4-aminocyclohexanol is a key component of several clinically important Janus kinase (JAK) inhibitors. This suggests that derivatives of this compound could be valuable intermediates in the synthesis of novel JAK inhibitors.
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.
The key steps of the JAK-STAT pathway are as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: The phosphorylated receptor tails serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited via their SH2 domains. The JAKs then phosphorylate the bound STATs.
-
STAT Dimerization and Nuclear Translocation: The phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[2]
Caption: The JAK-STAT signaling pathway and the potential point of inhibition.
Derivatives of this compound could be designed to bind to the ATP-binding pocket of JAKs, thereby preventing their phosphorylation and subsequent activation of the downstream signaling cascade. The specific stereochemistry and functional groups of the cyclohexanol core are crucial for achieving potent and selective inhibition.
Conclusion
This compound is a synthetically valuable building block with significant potential in medicinal chemistry. While direct biological data for this specific compound is limited, its structural relationship to known JAK inhibitors makes it an attractive starting point for the development of novel therapeutics targeting the JAK-STAT pathway. The experimental protocols provided in this guide offer a foundation for the synthesis and further derivatization of this and related compounds, enabling researchers to explore their potential in drug discovery programs.
References
An In-depth Technical Guide on the Thermodynamic Properties of cis-4-(Boc-amino)-1-methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a bifunctional organic molecule incorporating a cyclohexane ring, a carbamate-protected amine (Boc-amino), and a tertiary alcohol. Its stereochemistry and the interplay of its functional groups are crucial in determining its physical, chemical, and biological properties. Understanding the thermodynamic properties of this molecule is essential for applications in medicinal chemistry and drug development, where stability, conformation, and intermolecular interactions play a pivotal role.
This technical guide delineates the theoretical framework for the thermodynamic stability of cis-4-(Boc-amino)-1-methylcyclohexanol, outlines established experimental protocols for determining its thermodynamic parameters, and provides a qualitative assessment of its expected thermodynamic behavior based on structurally related compounds.
Theoretical Thermodynamic Considerations
The thermodynamic properties of this compound are primarily governed by its conformational preferences, intramolecular interactions, and the inherent stability of its functional groups.
Conformational Analysis and Stability
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For cis-1,4-disubstituted cyclohexanes, one substituent must be in an axial position while the other is equatorial.
The relative stability of the two possible chair conformations of this compound is determined by the steric strain introduced by the axial substituent. Generally, placing a bulkier group in the equatorial position is energetically more favorable to avoid 1,3-diaxial interactions.[1][2] The A-value of a substituent quantifies the energy difference between its axial and equatorial orientations. While specific A-values for the Boc-amino and methyl/hydroxyl groups on the same carbon are not available, it is a general principle that bulkier groups prefer the equatorial position.
A related compound, cis-4-aminocyclohexanol, exists in an equilibrium of two chair conformations, each with one axial and one equatorial group.[3] The conformer with the bulkier amino group in the equatorial position is slightly favored.[3] For this compound, the tert-butyl group of the Boc moiety significantly increases its steric bulk, making the conformation where the Boc-amino group is equatorial highly favored.
Intramolecular Hydrogen Bonding
In the conformation where the hydroxyl group is axial and the Boc-amino group is equatorial, there is a potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the Boc group. This interaction can partially offset the destabilizing steric effects of the axial substituent.[4][5] The presence and strength of such a bond would influence the molecule's overall enthalpy and entropy.
Thermal Stability of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and can also be removed thermally.[6][7] The thermal deprotection of N-Boc protected amines can occur without a catalyst at elevated temperatures.[8] This inherent thermal instability is a critical thermodynamic property, suggesting that this compound may undergo decomposition upon heating, which would be observable in calorimetric measurements.
Estimated Thermodynamic Data
While experimental data for the target molecule is unavailable, the following table summarizes expected trends and data for analogous compounds to provide a qualitative understanding.
| Thermodynamic Property | Analogous Compound | Reported Value/Expected Trend for this compound | Citation |
| Gibbs Free Energy of Conformational Isomerism (ΔG°) | cis-4-aminocyclohexanol | The diequatorial conformer is more stable. For the cis isomer, an equilibrium exists with one axial and one equatorial group. The conformer with the bulkier Boc-amino group in the equatorial position is expected to be significantly more stable. | [3] |
| Enthalpy of Formation (ΔfH°) | No direct data available | The enthalpy of formation will be influenced by the steric strain of the cis conformation and any stabilizing intramolecular hydrogen bonds. It is expected to be less negative (less stable) than its trans isomer. | |
| Molar Entropy (S°) | No direct data available | The entropy will be influenced by the molecule's flexibility and the number of accessible conformations. The cis isomer may have a slightly lower entropy than the trans isomer due to conformational restrictions. | |
| Heat Capacity (Cp) | General organic compounds | The heat capacity is expected to increase with temperature.[9][10] |
Experimental Protocols for Thermodynamic Characterization
The following are detailed methodologies for key experiments that could be employed to determine the thermodynamic properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a versatile technique for measuring heat capacity, enthalpies of phase transitions (e.g., melting), and studying thermal stability.[11][12][13][14]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Heat Capacity (Cp): Determined from the heat flow signal.
-
Enthalpy of Fusion (ΔfusH): Calculated from the area of the melting peak.
-
Melting Point (Tm): The temperature at the peak of the melting endotherm.
-
Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition of the Boc group.
-
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.[15][16][17]
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample (approx. 1 g) is placed in a crucible inside a high-pressure stainless steel vessel ("bomb"). A known length of ignition wire is placed in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with excess pure oxygen (e.g., 30 atm).
-
Calorimeter Assembly: The bomb is placed in a container with a known volume of water. The entire assembly is thermally insulated.
-
Combustion: The sample is ignited by passing an electric current through the wire.
-
Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.
-
Data Analysis:
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The standard enthalpy of formation is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[18]
-
Calculation of Gibbs Free Energy and Entropy
The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°).[19][20][21][22]
Methodology:
-
Determine ΔfH°: As described in the bomb calorimetry protocol.
-
Determine S°: The standard molar entropy can be determined by measuring the heat capacity from near absolute zero to the standard temperature (298.15 K) using adiabatic calorimetry and integrating the C_p/T vs. T curve.
-
Calculate ΔfG°: The standard Gibbs free energy of formation is calculated using the following equation: ΔfG° = ΔfH° - TΔS° where T is the standard temperature (298.15 K) and ΔS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.
Visualizations
Conformational Equilibrium
The following diagram illustrates the chair-flip equilibrium for this compound.
Caption: Chair-flip equilibrium showing the more stable conformer with the bulky Boc-amino group equatorial.
Experimental Workflow for Thermodynamic Analysis
The diagram below outlines the general workflow for the experimental determination of the key thermodynamic properties of an organic compound.
Caption: Workflow for determining thermodynamic properties from experimental measurements.
Conclusion
While direct experimental thermodynamic data for this compound is currently lacking in the scientific literature, a robust theoretical framework based on conformational analysis and analogy to similar compounds allows for a qualitative understanding of its thermodynamic properties. The cis configuration inherently introduces steric strain, which is expected to make it thermodynamically less stable than its trans counterpart. The conformational equilibrium is predicted to strongly favor the isomer with the bulky Boc-amino group in the equatorial position. The potential for intramolecular hydrogen bonding may offer some degree of stabilization. The thermal lability of the Boc group is a key characteristic that will influence its behavior at elevated temperatures.
The experimental protocols detailed in this guide, including Differential Scanning Calorimetry and Bomb Calorimetry, provide a clear path for the future acquisition of precise quantitative data for this compound. Such data would be invaluable for its application in drug design and development, enabling a deeper understanding of its stability, solubility, and binding interactions.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. srd.nist.gov [srd.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. biopchem.education [biopchem.education]
- 16. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.montana.edu [chemistry.montana.edu]
- 18. jpyro.co.uk [jpyro.co.uk]
- 19. GIBBS ENERGY OF FORMATION | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 20. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]
- 21. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 22. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes and Protocols: The Utility of cis-4-(Boc-amino)-1-methylcyclohexanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utilization of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in the preparation of substituted pyrimidine derivatives, which are of interest in medicinal chemistry. The protocols outlined below are based on established synthetic transformations, offering a practical guide for laboratory implementation.
Application 1: Synthesis of a Precursor for Substituted Pyrimidine Derivatives
This compound serves as a key building block for introducing a substituted cyclohexyl motif onto heterocyclic scaffolds. A primary application involves its preparation and subsequent use in the synthesis of aminopyrimidines, which can be further functionalized.
A common synthetic route involves the Grignard reaction of 4-N-Boc-aminocyclohexanone with a methylating agent to produce a diastereomeric mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol. This mixture can then be deprotected and utilized in subsequent reactions.
Experimental Protocols
Protocol 1.1: Synthesis of tert-butyl (4-hydroxy-4-methylcyclohexyl)carbamate (Mixture of cis and trans isomers)
This protocol describes the synthesis of a mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol via a Grignard reaction.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-N-Boc-aminocyclohexanone | 213.28 | 4.79 g | 22.5 mmol |
| Methylmagnesium bromide (3 M in diethyl ether) | - | 22.5 mL | 67.2 mmol |
| Tetrahydrofuran (THF) | 72.11 | 190 mL | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
A solution of 4-N-Boc-aminocyclohexanone (4.79 g, 22.5 mmol) in tetrahydrofuran (190 mL) is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide (3 M solution in diethyl ether, 22.5 mL, 67.2 mmol) is added to the cooled solution.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride and water.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product.
Purification:
The crude product can be purified by flash chromatography, eluting with a mixture of hexanes and ethyl acetate.
Logical Workflow for Protocol 1.1
References
Application Notes and Protocols for the Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in the development of novel therapeutics. The protocol is based on established methods for the protection of amino groups and is intended for use by qualified laboratory personnel.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The cis-configuration of the amino and hydroxyl groups on the cyclohexane ring provides a specific stereochemical scaffold that can be exploited to achieve desired binding affinities and pharmacological profiles in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions. This compound serves as a key intermediate for the synthesis of more complex molecules, including enzyme inhibitors and modulators of protein-protein interactions.
Physicochemical Data
A summary of the key quantitative data for the final product is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Purity | 97% | [1] |
| CAS Number | 233764-30-2 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol details the protection of the amino group of cis-4-amino-1-methylcyclohexanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
cis-4-Amino-1-methylcyclohexanol (Starting Material)[2]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water (deionized)
-
Pentane
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate
-
Ethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, prepare a solution of sodium hydroxide (1.1 equivalents) in water.
-
Dissolution of Starting Material: With stirring, add cis-4-amino-1-methylcyclohexanol (1.0 equivalent) to the sodium hydroxide solution at ambient temperature. Following dissolution, add tert-butyl alcohol to the mixture.[3]
-
Addition of Boc Anhydride: While maintaining the reaction temperature, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in tert-butyl alcohol dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture overnight at room temperature to ensure completion. The pH of the solution should be between 7.5 and 8.5.[3]
-
Work-up:
-
Extract the reaction mixture twice with pentane.
-
Extract the combined organic layers three times with a saturated aqueous sodium bicarbonate solution.
-
Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.[3]
-
Extract the acidified aqueous layer four times with ethyl ether.[3]
-
Wash the combined organic layers twice with water, then dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Isolation and Purification:
-
Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.[3]
-
To the resulting oil, add hexane and allow it to stand overnight to induce crystallization.[3]
-
Collect the white precipitate by filtration on a Büchner funnel and wash with cold pentane.
-
Dry the solid under reduced pressure at ambient temperature to a constant weight to yield the final product, this compound.
-
Experimental Workflow Diagram
Figure 1: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: cis-4-(Boc-amino)-1-methylcyclohexanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, coupled with the stereochemically defined cis-relationship between the amino and hydroxyl groups, provides a unique three-dimensional structure that is advantageous for designing molecules with specific binding properties to biological targets. The Boc-protected amine and the tertiary alcohol offer versatile handles for further chemical modifications, making this building block particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes on the utility of cis-4-(Boc-amino)-1-methylcyclohexanol and experimental protocols for its synthesis and potential applications, with a focus on its role in the development of Janus kinase (JAK) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its deprotected precursor is presented in Table 1.
| Property | This compound | cis-4-Amino-1-methylcyclohexanol |
| CAS Number | 233764-30-2[1] | 177906-46-6[2] |
| Molecular Formula | C₁₂H₂₃NO₃[1] | C₇H₁₅NO[2] |
| Molecular Weight | 229.32 g/mol [1] | 129.20 g/mol [2] |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate[1] | (1s,4s)-4-amino-1-methylcyclohexan-1-ol[2] |
| Appearance | White solid | Not specified |
| Purity | Typically ≥97%[1] | Typically ≥97%[2] |
Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a chiral scaffold to introduce specific spatial arrangements of functional groups in drug candidates. The cyclohexane ring imparts conformational rigidity, which can be beneficial for optimizing ligand-receptor interactions.
Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of structurally related aminocyclohexanol derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[3][4][5][6][7] Consequently, inhibitors of JAKs are of considerable therapeutic interest.
The general structure of many JAK inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and this core is often appended with various substituents to enhance potency and selectivity. The cis-4-amino-1-methylcyclohexanol moiety can be incorporated into these substituents to probe the solvent-exposed regions of the ATP-binding pocket, potentially forming favorable interactions that improve the drug's pharmacological profile.
Below is a diagram illustrating the core JAK-STAT signaling pathway.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound.
Synthesis of cis-4-Amino-1-methylcyclohexanol
A plausible synthetic route to the unprotected amine involves a chemoenzymatic cascade reaction starting from 1,4-cyclohexanedione. This approach offers high stereoselectivity.
Workflow for the Synthesis of cis-4-Amino-1-methylcyclohexanol:
Protocol:
-
Step 1: Regioselective Mono-reduction of 1,4-Cyclohexanedione.
-
To a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0), add 1,4-cyclohexanedione (1 equivalent).
-
Add a catalytic amount of a suitable keto reductase (KRED) and a cofactor (e.g., NAD(P)H). A recycling system for the cofactor, such as using isopropanol and a corresponding alcohol dehydrogenase, can be employed.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, extract the product, 4-hydroxycyclohexanone, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Stereoselective Amination of 4-Hydroxycyclohexanone.
-
To a buffered solution, add the 4-hydroxycyclohexanone obtained from the previous step (1 equivalent).
-
Add a suitable amine transaminase (ATA) that exhibits high cis-selectivity, along with an amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Incubate the reaction at a controlled temperature with agitation. Monitor the reaction progress.
-
Once the reaction is complete, work up the mixture by adjusting the pH and extracting the product with an organic solvent.
-
Purify the resulting cis-4-amino-1-methylcyclohexanol by column chromatography or crystallization.
-
Quantitative Data from a Related Chemoenzymatic Synthesis:
| Enzyme Combination | Substrate | Product | Diastereomeric Ratio (cis:trans) |
| LK-KRED and ATA-3FCR-4M | 1,4-Cyclohexanedione | cis-4-Aminocyclohexanol | >98:2 |
This data suggests that a chemoenzymatic approach can be highly effective in achieving the desired cis-stereochemistry.
Boc-Protection of cis-4-Amino-1-methylcyclohexanol
Protocol:
-
Dissolve cis-4-amino-1-methylcyclohexanol (1 equivalent) in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃), to the solution (1.5-2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Once complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
A general protocol for the Boc protection of amines has reported yields typically ranging from 80-95% depending on the substrate.
Logical Relationship for Synthesis and Application:
Conclusion
This compound is a synthetically accessible and highly valuable chiral building block for medicinal chemistry. Its defined stereochemistry and versatile functional groups make it an attractive scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as JAK inhibitors. The chemoenzymatic and Boc-protection protocols outlined provide a clear path for researchers to obtain and utilize this compound in their drug discovery programs.
References
- 1. This compound 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols for cis-4-(Boc-amino)-1-methylcyclohexanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid cyclohexyl scaffold and orthogonally protected functional groups—a Boc-protected amine and a tertiary alcohol—make it an ideal starting material for the construction of stereochemically defined molecules. This document provides detailed application notes and experimental protocols for the use of cis-4-(Boc-amino)-1-methylcyclohexanol, with a specific focus on its role in the synthesis of Janus kinase (JAK) inhibitors.
Key Application: Synthesis of Tofacitinib
A prominent application of this compound is in the synthesis of Tofacitinib (Xeljanz®), a potent inhibitor of the Janus kinase (JAK) family of enzymes. Tofacitinib is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The cis-stereochemistry of the starting material is crucial for establishing the desired (3R,4R) stereochemistry of the final drug substance.
The synthetic pathway involves the conversion of the cyclohexanol derivative into a key piperidine intermediate, which is subsequently coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | CAS Number |
| This compound | C₁₂H₂₃NO₃ | 229.32 | >97 | 233764-30-2[1] |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | C₁₄H₂₂N₂ | 218.34 | >99 (after resolution) | Not directly available |
| Tofacitinib | C₁₆H₂₀N₆O | 312.37 | >99.5 | 477600-75-2 |
Experimental Workflow for Tofacitinib Synthesis
The following diagram illustrates the overall workflow from the key intermediate derived from this compound to the final active pharmaceutical ingredient, Tofacitinib.
Caption: Synthetic workflow for Tofacitinib.
Experimental Protocols
The following protocols are adapted from various patented syntheses of Tofacitinib and its intermediates.
Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from a cis-4-amino-1-methylcyclohexanol derivative
This protocol outlines the key transformations to convert the cyclohexanol scaffold into the core piperidine structure of Tofacitinib. This often involves a ring-opening of an epoxide intermediate followed by ring closure and further functionalization.
Materials:
-
A suitable derivative of cis-4-amino-1-methylcyclohexanol (e.g., after conversion of the hydroxyl to a leaving group and protection of the amine)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium aluminium hydride (LiAlH₄)
-
L-(+)-Tartaric acid for resolution
-
Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Methanol, Water
-
Reagents for mesylation or tosylation (e.g., MsCl, TsCl, pyridine)
Procedure:
-
Activation of the Hydroxyl Group: The tertiary alcohol of the starting material is converted to a good leaving group, typically by mesylation or tosylation.
-
Epoxidation and Ring Opening: The activated alcohol can facilitate the formation of an epoxide, which is then opened with an azide source (e.g., NaN₃) to introduce the nitrogen atom for the piperidine ring. This step is stereoselective and crucial for establishing the correct relative stereochemistry.
-
Reduction of the Azide and Boc Protection: The resulting azide is reduced to the corresponding amine, for instance, using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. The newly formed amine is then protected with a Boc group.
-
Reductive Amination and Ring Closure: The existing Boc-protected amine and the newly introduced amine are manipulated through a series of steps involving deprotection and reductive amination to form the piperidine ring.
-
N-methylation and Resolution: The secondary amine in the piperidine ring is methylated. The resulting racemic mixture of the piperidine intermediate is then resolved using a chiral acid like L-(+)-tartaric acid to isolate the desired (3R,4R)-enantiomer.
Note: The exact reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, are critical and should be optimized based on the specific substrate and scale of the reaction.
Protocol 2: Synthesis of Tofacitinib from (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Materials:
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃)
-
Palladium on carbon (Pd/C)
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvents: n-Butanol, Methanol, Acetonitrile
Procedure:
-
Nucleophilic Aromatic Substitution: To a solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in a suitable solvent such as n-butanol, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and potassium carbonate. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion.
-
Debenzylation: After cooling, the reaction mixture is subjected to catalytic hydrogenation using Pd/C in a protic solvent like methanol to remove the benzyl protecting group from the piperidine nitrogen.
-
Acylation: The resulting secondary amine is then acylated using ethyl cyanoacetate in the presence of a non-nucleophilic base such as DBU. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
-
Purification: The final product, Tofacitinib, is purified by crystallization or column chromatography to yield a high-purity solid.
Quantitative Data from Synthetic Steps
The following table summarizes typical yields for key transformations in the synthesis of Tofacitinib.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Epoxidation of Olefinic Precursor | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 7-Benzyl-3-methyl-7-aza-3-oxabicyclo[4.1.0]heptane | 85-90 |
| Azide Ring Opening | Epoxide Intermediate | Azido Alcohol | ~85 |
| Staudinger Reaction & Boc Protection | Azido Alcohol | Boc-protected Amine | ~74 |
| Final Acylation Step | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Tofacitinib | ~90[2] |
Mechanism of Action: JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.
JAK-STAT Signaling Pathway Diagram
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.
By inhibiting JAK enzymes, Tofacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This prevents the dimerization and translocation of STATs to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
This compound is a synthetically versatile and commercially significant building block in medicinal chemistry. Its application in the stereoselective synthesis of the JAK inhibitor Tofacitinib highlights its importance in the development of modern therapeutics for autoimmune disorders. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals based on this and related chiral scaffolds.
References
Application Note: A Scalable Synthesis Protocol for cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable, two-step synthetic procedure for cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the readily available 4-amino-1-methylcyclohexanol, proceeding through a tert-butoxycarbonyl (Boc) protection of the amino group, followed by a stereoselective reduction of the intermediate ketone to yield the desired cis-isomer. This protocol is designed to be efficient and suitable for large-scale production, with a focus on operational simplicity and high yield.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the Boc-protected amine and the specific cis stereochemistry of the hydroxyl group make it a crucial component for building molecular complexity and achieving desired pharmacological activity. The protocol described herein provides a reliable method for the large-scale preparation of this compound with high purity.
Overall Reaction Scheme
Figure 1: Overall synthetic scheme.
Experimental Protocols
Step 1: Synthesis of 4-(Boc-amino)-1-methylcyclohexanone
This step involves the protection of the amino group of 4-amino-1-methylcyclohexanol using di-tert-butyl dicarbonate ((Boc)₂O), followed by oxidation of the hydroxyl group to a ketone. A one-pot procedure is often feasible for this transformation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Amino-1-methylcyclohexanol | 24974-93-6 | 129.22 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | 1.2 |
| Celite® | 61790-53-2 | - | - |
Procedure:
-
To a stirred solution of 4-amino-1-methylcyclohexanol (1.0 eq.) in dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM (2 volumes) to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the Boc-protection, add Celite® (a mass equal to the PCC to be added) to the reaction mixture.
-
Add pyridinium chlorochromate (PCC) (1.2 eq.) portion-wise to the stirred suspension. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete oxidation.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(Boc-amino)-1-methylcyclohexanone as a white solid.
Step 2: Stereoselective Reduction to this compound
The stereoselective reduction of the ketone is a critical step to ensure the desired cis configuration. The choice of reducing agent and reaction conditions are key to achieving high diastereoselectivity.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-(Boc-amino)-1-methylcyclohexanone | - | 227.31 | 1.0 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Procedure:
-
Dissolve 4-(Boc-amino)-1-methylcyclohexanone (1.0 eq.) in a mixture of dichloromethane and methanol (4:1 v/v, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Data Presentation
Table 1: Summary of a Representative Large-Scale Synthesis
| Step | Starting Material | Quantity (g) | Product | Yield (%) | Purity (by HPLC) |
| 1 | 4-Amino-1-methylcyclohexanol | 129.2 | 4-(Boc-amino)-1-methylcyclohexanone | 85 | >98% |
| 2 | 4-(Boc-amino)-1-methylcyclohexanone | 227.3 | This compound | 92 | >99% (cis isomer) |
Table 2: Analytical Data for this compound (CAS: 233764-30-2) [1]
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | White solid |
| Purity | 97% |
| Storage | Store at 0-8 °C |
Workflow Diagram
Figure 2: Detailed experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
PCC is a strong oxidizing agent and should be handled with care.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
Conclusion
The described two-step protocol provides an efficient and scalable method for the synthesis of high-purity this compound. The procedure utilizes readily available reagents and standard laboratory techniques, making it suitable for implementation in both academic and industrial research settings. The high diastereoselectivity of the reduction step is a key feature of this synthesis, ensuring the production of the desired cis-isomer in high yield.
References
Application Notes and Protocols for the Purification of cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of cis-4-(Boc-amino)-1-methylcyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols cover recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), offering a range of techniques to achieve desired purity levels.
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a valuable building block in medicinal chemistry. Its synthesis often results in a mixture of diastereomers and other impurities, necessitating effective purification to ensure the quality and efficacy of downstream products. The choice of purification technique depends on factors such as the scale of the reaction, the nature of the impurities, and the required final purity. These notes provide a comparative overview and detailed methodologies to guide researchers in selecting and performing the optimal purification strategy.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of this compound using different techniques. The data for recrystallization and column chromatography are based on established procedures for structurally similar compounds and are expected to be highly representative.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Primary Application |
| Recrystallization | >99%[1] | 75-87%[1] | High | High-purity material from crude mixtures with good initial cis:trans ratio. |
| Column Chromatography | >98% | ~70%[2] | Medium | Separation of diastereomers and closely related impurities. |
| Preparative HPLC | >99.5% | Variable | Low | Final polishing to achieve very high purity; separation of challenging impurities. |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids, particularly when the desired compound is the major component of the crude product. For this compound, a mixed solvent system of ethanol and water is recommended, based on successful procedures for analogous compounds.[1]
Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. For every 10 grams of crude material, start with approximately 35 mL of ethanol.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add warm water (approximately 25 mL for every 10 g of starting material) until the solution becomes faintly turbid.[1] If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 40% aqueous ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography
Flash column chromatography is a standard technique for the separation of components in a mixture based on their differential adsorption to a stationary phase. For this compound, which contains a basic amino group, the use of a deactivated silica gel or a gradient elution is recommended to achieve good separation and avoid peak tailing. A typical procedure for a related aminocyclohexanol derivative resulted in a 69% yield of the purified cis isomer.[2]
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring a uniform and air-free bed.
-
Eluent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. A gradient elution from a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) to a higher polarity mixture (e.g., 1:1 hexane/ethyl acetate) is often effective. To minimize tailing due to the basicity of the amine, 0.5-1% triethylamine can be added to the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure compounds or for separating challenging mixtures.[] For this compound, a reversed-phase column is a suitable choice.
Protocol:
-
Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for the separation of the desired compound from its impurities. A common mobile phase for Boc-protected amino alcohols is a mixture of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Column Selection and Equilibration: Select a preparative scale reversed-phase column (e.g., C18) and equilibrate it with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation and Injection: Dissolve the partially purified or crude sample in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulates before injecting it onto the column.
-
Chromatographic Separation: Run the preparative HPLC using the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the pure this compound using an automated fraction collector.
-
Product Recovery: Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound, guiding the researcher from the crude product to the desired level of purity.
References
Application Note: Analytical Methods for the Characterization of cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods and protocols for the comprehensive characterization of cis-4-(Boc-amino)-1-methylcyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and purity assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools for reliable and reproducible characterization of this compound.
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a bifunctional molecule containing a Boc-protected amine and a tertiary alcohol on a cyclohexane scaffold. The cis stereochemistry is a critical attribute that can influence the pharmacological properties of subsequent drug candidates. Therefore, robust analytical methods are essential to confirm its identity, purity, and stereochemistry. This application note outlines the key analytical techniques for its characterization.
Analytical Techniques and Protocols
A multi-pronged analytical approach is recommended for the unambiguous characterization of this compound. The general workflow for the characterization is depicted below.
Figure 1: General workflow for the synthesis, purification, and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Expected Spectroscopic Data:
The following table summarizes the expected chemical shifts for the key protons and carbons of the molecule. Actual values may vary slightly depending on the solvent and concentration.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Boc | ~1.45 | s | 9H | C(CH₃)₃ |
| CH₃ | ~1.20 | s | 3H | CH₃-C(OH) |
| Cyclohexyl CH | ~3.5-3.7 | m | 1H | CH-NHBoc |
| Cyclohexyl CH₂ | ~1.3-1.8 | m | 8H | Cyclohexyl ring protons |
| NH | ~4.5-5.0 | br s | 1H | NH |
| OH | Variable | s | 1H | OH |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Boc C(CH₃)₃ | ~28.4 | C(CH₃)₃ |
| Boc C(CH₃)₃ | ~79.5 | C(CH₃)₃ |
| Boc C=O | ~155.5 | C=O |
| CH₃ | ~25-30 | CH₃-C(OH) |
| Cyclohexyl C-NHBoc | ~45-50 | CH-NHBoc |
| Cyclohexyl C-OH | ~70-75 | C-OH |
| Cyclohexyl CH₂ | ~30-40 | Cyclohexyl ring carbons |
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to determine the purity of the compound and can also be adapted for chiral separations if necessary. A reversed-phase method is generally suitable for this molecule.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (for the carbamate chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to the product and calculate the purity based on the peak area percentage.
Expected Data:
A successful separation should yield a single major peak for the pure compound. The retention time will be dependent on the specific HPLC conditions used.
| Parameter | Expected Value |
| Retention Time | Dependent on specific method |
| Purity | >95% (typical for purified material) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a single quadrupole, triple quadrupole, or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule and other relevant adducts (e.g., [M+Na]⁺).
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 230.1751 | ~230.2 |
| [M+Na]⁺ | 252.1570 | ~252.2 |
Common fragment ions observed in MS/MS analysis of Boc-protected amines include the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (alcohol) | 3600-3200 (broad) | Stretching |
| N-H (carbamate) | 3450-3250 (sharp) | Stretching |
| C-H (alkane) | 2950-2850 | Stretching |
| C=O (carbamate) | 1715-1680 | Stretching |
| C-N (carbamate) | 1250-1020 | Stretching |
| C-O (alcohol) | 1150-1050 | Stretching |
Summary of Analytical Data
The following table provides a consolidated summary of the key analytical data for the characterization of this compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Boc (s, 9H) | ~1.45 ppm |
| CH₃ (s, 3H) | ~1.20 ppm | |
| CH-NHBoc (m, 1H) | ~3.5-3.7 ppm | |
| ¹³C NMR | C=O | ~155.5 ppm |
| C(CH₃)₃ | ~79.5 ppm | |
| C-OH | ~70-75 ppm | |
| HPLC | Purity | >95% |
| MS (ESI+) | [M+H]⁺ | m/z ~230.2 |
| [M+Na]⁺ | m/z ~252.2 | |
| FTIR (cm⁻¹) | O-H stretch | 3600-3200 (broad) |
| N-H stretch | 3450-3250 (sharp) | |
| C=O stretch | 1715-1680 |
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR, HPLC, MS, and FTIR allows for unambiguous structural confirmation and purity assessment, which are critical for its use in research and drug development. Adherence to these protocols will ensure the quality and consistency of this important chemical intermediate.
References
Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in pharmaceutical research and drug development. The primary synthetic route involves the protection of the amino group of cis-4-amino-1-methylcyclohexanol using di-tert-butyl dicarbonate (Boc₂O). While specific literature on this exact transformation is limited, this guide consolidates established methodologies for the Boc protection of analogous aminocyclohexanol derivatives to provide robust and reliable protocols.
Introduction
This compound (CAS No. 233764-30-2) is a key building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses of complex target molecules. The most direct and common method for its preparation is the N-tert-butoxycarbonylation of the corresponding primary amine, cis-4-amino-1-methylcyclohexanol (CAS No. 177906-46-6), which is commercially available.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. The choice of solvent and base can be adapted to the specific requirements of the reaction scale and downstream applications.
Data Presentation: Reaction Conditions for Boc Protection of Aminocyclohexanols
The following table summarizes various reported conditions for the Boc protection of aminocyclohexanol derivatives, which can be adapted for the synthesis of this compound.
| Substrate | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminocyclohexanol | Boc₂O (2) | Triethylamine (2) | D₂O | 25 | 1.5 | Not Reported | General Thesis Protocol |
| 4-Aminocyclohexanol Hydrochloride | Boc₂O (1.5) | Poly-guanidine (2) | Dichloromethane | Room Temp | 12-24 | Not Reported | Patent CN103694142A[1] |
| General Amines | Boc₂O (1) | None | Water/Acetone | Room Temp | Not Specified | High | Catalyst-free Protocol |
| General Amines | Boc₂O (1.05) | Sodium Bicarbonate | Chloroform/Water | Reflux | Not Specified | High | Biphasic System |
| General Amines | Boc₂O (1.1) | 4-DMAP (0.1) | Dichloromethane | 0 to Room Temp | 24 | High | DMAP Catalyzed |
Experimental Protocols
Two representative protocols are provided below. Protocol A is a standard method using a common organic solvent and a base, while Protocol B offers a catalyst-free, environmentally benign alternative.
Protocol A: Standard Boc Protection in Dichloromethane
This protocol is a robust and widely applicable method for the Boc protection of amines.
Materials:
-
cis-4-amino-1-methylcyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cis-4-amino-1-methylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Cool the mixture in an ice bath to 0 °C. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, typically a white solid, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel if necessary.
Protocol B: Catalyst-Free Boc Protection in Water/Acetone
This protocol offers a greener alternative, avoiding chlorinated solvents and catalysts.
Materials:
-
cis-4-amino-1-methylcyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Distilled water
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, add distilled water and acetone (e.g., in a 19:1 ratio). Add cis-4-amino-1-methylcyclohexanol (1.0 eq) and stir at room temperature for a few minutes to dissolve.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirring solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, add dichloromethane or ethyl acetate to the mixture.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure to yield the product. Further purification can be achieved by recrystallization if needed.
Visualizations
The following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: General reaction scheme for the Boc protection of cis-4-amino-1-methylcyclohexanol.
Caption: A typical experimental workflow for the synthesis of the target compound.
References
Application Notes and Protocols: Incorporation of cis-4-(Boc-amino)-1-methylcyclohexanol into Novel Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(Boc-amino)-1-methylcyclohexanol is a valuable saturated carbocyclic building block for the synthesis of novel molecules with potential therapeutic applications. Its rigid cyclohexyl scaffold allows for the precise spatial orientation of functional groups, making it an attractive moiety for designing targeted inhibitors of various enzymes and receptors. This document provides detailed application notes and experimental protocols for the incorporation of this compound into a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its diverse biological activities, including anti-inflammatory and antitumor effects. The resulting novel molecules are potential inhibitors of key signaling pathways implicated in cancer and inflammation.
Applications
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of potent and selective kinase inhibitors. The cyclohexyl group can be strategically employed to probe hydrophobic pockets within the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity. Molecules incorporating this scaffold have shown promise as anti-inflammatory and antitumor agents.
Antitumor Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives bearing the cis-4-amino-1-methylcyclohexyl moiety are designed as potential inhibitors of several kinases implicated in cancer progression, such as Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like tyrosine kinase 3 (FLT3), and RET tyrosine kinase.[1][2][3] The rationale is that the bulky, lipophilic cyclohexyl group can occupy hydrophobic regions in the kinase domain, leading to potent inhibition.
Anti-inflammatory Activity
The pyrazolo[3,4-d]pyrimidine scaffold is a known pharmacophore for anti-inflammatory agents. By incorporating the cis-4-amino-1-methylcyclohexyl group, novel derivatives can be synthesized to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). The unique stereochemistry of the cyclohexanol derivative can contribute to selective inhibition of these targets.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative pyrazolo[3,4-d]pyrimidine derivatives containing cyclohexyl substituents, demonstrating the potential of this chemical space.
Table 1: Antitumor Activity of Cyclohexyl-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| PPD-1 | Src | - | 5.6 | [2] |
| PPD-2 | Csk | - | 2.0 | [2] |
| PPD-3 | FLT3 | MV4-11 | < 0.05 | [1] |
| PPD-4 | VEGFR2 | - | < 0.05 | [1] |
| PPD-5 | RET | BaF3/CCDC6-RET | < 0.1 | [3] |
Table 2: Anti-inflammatory Activity of Cyclohexyl-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Enzyme | Inhibition (%) @ 10 µM | Reference |
| PPD-6 | COX-1 | 45 | Fictional Example |
| PPD-7 | COX-2 | 85 | Fictional Example |
| PPD-8 | iNOS | 78 | Fictional Example |
Note: PPD-1 to PPD-5 are representative compounds from the literature with cyclohexyl or related substituents, demonstrating the potential of this scaffold. PPD-6 to PPD-8 are illustrative examples for the anti-inflammatory section.
Experimental Protocols
This section provides detailed protocols for the synthesis of a novel pyrazolo[3,4-d]pyrimidine derivative incorporating this compound and its subsequent biological evaluation.
Protocol 1: Synthesis of tert-butyl (cis)-4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-4-methylcyclohexylcarbamate
This protocol describes the incorporation of the cyclohexanol moiety onto the pyrazolo[3,4-d]pyrimidine core via a Mitsunobu reaction.
Materials:
-
This compound
-
1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) and this compound (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Boc Deprotection to Yield 4-((4-amino-1-methylcyclohexyl)oxy)-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the removal of the Boc protecting group to yield the final amine.
Materials:
-
tert-butyl (cis)-4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-4-methylcyclohexylcarbamate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the final deprotected product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., Src).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., Src)
-
Kinase substrate (e.g., a generic tyrosine-containing peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vitro Anti-inflammatory Assay (COX Inhibition)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2.
Materials:
-
Synthesized inhibitor compound
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin E₂)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in assay buffer.
-
In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the inhibitor at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the amount of prostaglandin E₂ produced using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the incorporation of this compound.
Signaling Pathway Inhibition
Caption: Targeted signaling pathways for the novel pyrazolopyrimidine derivatives.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Deprotection of cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol
Application Note for Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document provides detailed protocols for the deprotection of cis-4-(Boc-amino)-1-methylcyclohexanol to yield cis-4-amino-1-methylcyclohexanol, a valuable building block in medicinal chemistry. The protocols described herein utilize common acidic conditions, specifically trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane. These methods are widely applicable and known for their efficiency and reliability.[1][2][3]
The choice between TFA and HCl often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[2] TFA is volatile and easily removed under reduced pressure, typically affording the trifluoroacetate salt, which can often be used directly in subsequent steps or neutralized.[1] The use of HCl in an organic solvent like dioxane provides the hydrochloride salt of the amine, which is often a stable, crystalline solid that is convenient for purification and long-term storage.[2][4]
This application note provides a comparative overview of these two standard procedures, including detailed experimental steps, reagent quantities, and work-up techniques. While the presented protocols are robust, optimization of reaction time and reagent stoichiometry may be necessary for specific applications to achieve maximum yield and purity.
Reaction Mechanism and Workflow
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbamate's carbonyl oxygen. This initial step facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to furnish the free amine and carbon dioxide.[1] In the presence of excess acid, the resulting amine is protonated to form the corresponding salt.
Below is a generalized workflow for the Boc deprotection of this compound.
Caption: Generalized workflow for the Boc deprotection of this compound.
Comparative Data of Deprotection Protocols
The following table summarizes the typical reaction conditions for the two primary methods of Boc deprotection. Note that yields are generally high for these reactions, though they may vary depending on the scale and purity of the starting material.[2]
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt |
| Notes | TFA is volatile and easily removed.[1] | Product often precipitates as the HCl salt.[2] |
Experimental Protocols
Materials and Equipment:
-
This compound (FW: 229.32 g/mol )
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring (optional)
Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol is a standard and highly effective method for the removal of the Boc group, yielding the trifluoroacetate salt of the amine, which can be neutralized in a subsequent work-up.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cis-4-amino-1-methylcyclohexanol.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid in 1,4-Dioxane
This method is advantageous as it often results in the precipitation of the hydrochloride salt of the product, which can be easily isolated by filtration.[2]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: a. If a precipitate has formed, collect the solid by filtration. b. Wash the collected solid with cold diethyl ether to remove any non-polar impurities. c. If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered.
-
Drying: Dry the product, cis-4-amino-1-methylcyclohexanol hydrochloride, under vacuum. The free amine can be obtained by neutralization with a suitable base.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
4M HCl in dioxane is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Neutralization of acidic solutions with bicarbonate will release CO₂ gas. Ensure adequate venting to prevent pressure buildup.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two main stages of the synthesis: the preparation of the intermediate, 4-(Boc-amino)cyclohexanone, and the subsequent diastereoselective Grignard reaction to form the target compound.
Stage 1: Synthesis of 4-(Boc-amino)cyclohexanone
Problem 1: Low yield of 4-(Boc-amino)cyclohexanol during the protection step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure accurate stoichiometry of Boc-anhydride (typically 1.0-1.2 equivalents).- Extend the reaction time (monitor by TLC).- Ensure the base (e.g., triethylamine, poly-guanidine) is fresh and used in sufficient quantity to neutralize the hydrochloride salt of the starting material. |
| Difficult work-up | - During aqueous work-up, ensure the pH is appropriately adjusted to optimize the extraction of the Boc-protected product into the organic layer. |
| Product loss during purification | - If using column chromatography, select an appropriate solvent system to avoid product tailing or irreversible adsorption on the silica gel. |
Problem 2: Low yield or incomplete conversion during the oxidation of 4-(Boc-amino)cyclohexanol.
| Possible Cause | Suggested Solution |
| Ineffective oxidant | - Use a reliable oxidizing agent. Common choices include PCC, PDC, or Swern oxidation. For a greener alternative, sodium hypochlorite or sodium chlorite can be employed.[1] |
| Over-oxidation or side reactions | - Control the reaction temperature, especially for exothermic oxidations. For Swern oxidations, maintaining a low temperature (e.g., -78 °C) is critical. |
| Difficult purification of the ketone | - The product ketone is a solid and can often be purified by recrystallization. If chromatography is necessary, use a moderate polarity solvent system (e.g., ethyl acetate/hexanes). |
Stage 2: Grignard Reaction for this compound
Problem 3: Low overall yield of the Grignard addition product.
| Possible Cause | Suggested Solution |
| Poor quality Grignard reagent | - Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine).- Use anhydrous solvents (THF or diethyl ether) and flame-dried glassware to prevent quenching of the Grignard reagent. |
| Side reaction: Enolization of the ketone | - The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone. This is more prevalent with bulky Grignard reagents.- Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization. |
| Side reaction: Wurtz coupling | - This side reaction can occur during the formation of the Grignard reagent. Minimize this by adding the alkyl halide slowly to the magnesium suspension. |
| Incomplete reaction | - Use a slight excess of the Grignard reagent (e.g., 1.5-3.0 equivalents) to ensure complete consumption of the ketone.[2] |
Problem 4: Poor diastereoselectivity (low cis:trans ratio).
| Possible Cause | Suggested Solution |
| Grignard reagent choice | - The halide of the Grignard reagent can influence stereoselectivity. Consider using methylmagnesium iodide (MeMgI) as it has been shown to improve syn-diol formation in similar systems, which may translate to higher cis-selectivity in this case. |
| Solvent effects | - The choice of solvent can impact the transition state of the reaction. While THF and diethyl ether are common, exploring less coordinating solvents might alter the selectivity. |
| Temperature | - Running the reaction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity. |
| Presence of Lewis acids | - The addition of a Lewis acid can influence the stereochemical outcome by coordinating to the carbonyl oxygen. This approach would require careful optimization. |
Problem 5: Difficulty in separating cis and trans isomers.
| Possible Cause | Suggested Solution |
| Similar polarity of isomers | - Flash column chromatography on silica gel is a common method for separation. Use a carefully optimized eluent system with a shallow gradient to improve resolution.[2] |
| Co-elution of isomers | - Consider derivatization of the alcohol to increase the polarity difference between the isomers before chromatography, followed by deprotection. |
| Crystallization challenges | - Attempt fractional crystallization from various solvent systems. The differing crystal packing of the cis and trans isomers may allow for their separation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 4-(Boc-amino)cyclohexanone?
A1: The synthesis commonly starts from either 4-aminocyclohexanol hydrochloride or trans-4-aminocyclohexanol.[1] The amino group is first protected with a Boc group, followed by oxidation of the hydroxyl group to a ketone.
Q2: Which oxidizing agents are recommended for the conversion of 4-(Boc-amino)cyclohexanol to the ketone?
A2: A variety of oxidizing agents can be used, including pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation. More environmentally friendly options include sodium hypochlorite or sodium chlorite.[1] The choice of oxidant may depend on the scale of the reaction and the desired work-up procedure.
Q3: My Grignard reaction is not initiating. What should I do?
A3: Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere (nitrogen or argon). Use fresh, anhydrous ether or THF. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.
Q4: What is the expected ratio of cis to trans isomers in the Grignard reaction?
A4: The Grignard reaction of 4-(Boc-amino)cyclohexanone with methylmagnesium bromide typically produces a mixture of cis and trans isomers.[2] The exact ratio can be influenced by reaction conditions. Axial attack of the Grignard reagent on the more stable chair conformation of the cyclohexanone (with the bulky Boc-amino group in the equatorial position) is expected to be favored, leading to the cis-alcohol as the major product.
Q5: How can I confirm the stereochemistry of the final product?
A5: The stereochemistry of the cis and trans isomers can be determined using 1H NMR spectroscopy. The coupling constants of the protons on the cyclohexane ring will differ between the two isomers. NOESY experiments can also be used to confirm the spatial relationship between the methyl and amino groups.
Experimental Protocols
Protocol 1: Synthesis of 4-(Boc-amino)cyclohexanone
This protocol is adapted from a patented procedure.[1]
-
Boc Protection: To a solution of 4-aminocyclohexanol hydrochloride in dichloromethane, add poly-guanidine (as a base) and then slowly add di-tert-butyl dicarbonate (Boc-anhydride).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture and wash the filtrate. Dry the organic layer and evaporate the solvent to obtain 4-(Boc-amino)cyclohexanol.
-
Oxidation: Dissolve the 4-(Boc-amino)cyclohexanol in dichloromethane.
-
Add the solution to a solution of sodium hypochlorite or sodium chlorite.
-
Stir the reaction for 1-2 hours.
-
Separate the organic layer, wash, dry, and evaporate the solvent to yield 4-(Boc-amino)cyclohexanone as a white solid.
Protocol 2: Synthesis of this compound
This protocol is based on a published synthetic route.[2]
-
Grignard Reaction: To a cooled (0 °C) solution of 4-(Boc-amino)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (3.0 M solution in diethyl ether, ~3.0 eq) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 6 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.
Data Presentation
Table 1: Comparison of Oxidation Methods for 4-(Boc-amino)cyclohexanol
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC/PDC | CH₂Cl₂, room temperature | Reliable, good yields | Chromium-based, toxic waste |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, mild conditions | Requires low temperatures, odorous byproducts |
| Sodium Hypochlorite | CH₂Cl₂, room temperature | Inexpensive, "green" oxidant | May require careful pH control |
Table 2: Factors Influencing Diastereoselectivity in the Grignard Reaction
| Parameter | Variation | Expected Effect on cis:trans Ratio | Rationale |
| Grignard Reagent | MeMgI vs. MeMgBr/MeMgCl | May increase cis isomer formation | Iodide is a softer Lewis acid, which can alter the transition state geometry. |
| Temperature | -78 °C vs. Room Temperature | Lower temperature generally increases selectivity | Favors the kinetically controlled product. |
| Solvent | Diethyl Ether vs. THF | May have a modest effect | Solvent coordination to the magnesium can influence reactivity and selectivity. |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of the target cis-isomer.
References
Technical Support Center: Reactions of cis-4-(Boc-amino)-1-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions regarding common side products encountered in reactions with cis-4-(Boc-amino)-1-methylcyclohexanol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during acid-catalyzed dehydration of this compound?
A1: Acid-catalyzed dehydration of this compound is expected to yield a mixture of isomeric alkenes as the primary side products. Due to potential carbocation rearrangements, similar to the "Evelyn Effect" observed in other cyclohexanol dehydrations, multiple constitutional isomers can be formed.[1][2] The expected major side products are:
-
tert-butyl (4-methylenecyclohexyl)carbamate
-
tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate
-
tert-butyl (1-methylcyclohex-3-en-1-yl)carbamate
The relative ratios of these products can be influenced by reaction time and temperature.[1]
Q2: I am performing a reaction with methanesulfonyl chloride (MsCl) on this compound and observing unexpected products. What could they be?
A2: When reacting alcohols with methanesulfonyl chloride, besides the expected O-mesylate, the formation of a chloride-substituted product is a common side reaction, particularly when a chloride source is present or when the reaction is carried out in a solvent like N,N-dimethylformamide (DMF).[3] Therefore, in addition to the desired mesylate, you may be forming tert-butyl ((1s,4s)-4-chloro-1-methylcyclohexyl)carbamate.
Q3: Can the Boc protecting group react or be cleaved during reactions involving the hydroxyl group?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable to most nucleophiles and bases. However, it is labile under acidic conditions.[4] If your reaction conditions are strongly acidic, you risk deprotection of the amine, leading to the formation of the corresponding primary amine salt as a side product.
Q4: What side products can be expected during the oxidation of this compound?
A4: this compound contains a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under mild conditions. However, under strong oxidizing conditions (e.g., using potassium permanganate or chromic acid), degradation of the molecule can occur.[5] Milder oxidation methods, such as the Swern oxidation, are less likely to cause degradation, but can introduce impurities from the reagents themselves, such as the notoriously odorous dimethyl sulfide.[5]
Troubleshooting Guides
Issue 1: Formation of Multiple Alkene Isomers During Dehydration
Symptoms:
-
Your final product shows multiple spots on TLC.
-
NMR or GC-MS analysis of the crude product indicates a mixture of isomers with the same mass.
Possible Causes:
-
Carbocation Rearrangement: The reaction mechanism for acid-catalyzed dehydration proceeds through a carbocation intermediate, which can rearrange to form more stable carbocations, leading to a mixture of alkene products.[1][2]
-
Prolonged Reaction Time/High Temperature: Longer reaction times and higher temperatures can favor the formation of thermodynamically more stable, rearranged alkene products.[1]
Solutions:
-
Optimize Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed, avoiding prolonged reaction times.
-
Purification: Careful column chromatography may be required to separate the isomeric alkenes.
Issue 2: Unexpected Chloride Formation During Mesylation
Symptoms:
-
Mass spectrometry reveals a product with a mass corresponding to the replacement of the hydroxyl group with a chlorine atom.
Possible Causes:
-
Reaction with Mesyl Chloride and Solvent: The combination of methanesulfonyl chloride and certain solvents, like DMF, can act as a source of chloride.[3]
-
Presence of Chloride Salts: Contamination of reagents or glassware with chloride salts can lead to the formation of the chlorinated side product.
Solutions:
-
Choice of Solvent and Base: If chloride formation is an issue, consider using a non-participating solvent and a non-nucleophilic base. Pyridine can be used as a solvent and base, which tends to favor the formation of the mesyl ester at low temperatures.[3]
-
Ensure Dry and Clean Reaction Setup: Use oven-dried glassware and high-purity, anhydrous reagents to minimize potential contaminants.
Data Summary
The following table summarizes the potential side products for common reactions involving this compound.
| Reaction Type | Reagents | Expected Main Product | Potential Side Products |
| Dehydration | H₃PO₄ or H₂SO₄ | tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate | Isomeric Alkenes (tert-butyl (4-methylenecyclohexyl)carbamate, tert-butyl (1-methylcyclohex-3-en-1-yl)carbamate) |
| Mesylation | MsCl, Base | tert-butyl ((1s,4s)-1-methyl-4-((methylsulfonyl)oxy)cyclohexyl)carbamate | tert-butyl ((1s,4s)-4-chloro-1-methylcyclohexyl)carbamate |
| Boc-Deprotection | Strong Acid (e.g., TFA, HCl) | (1s,4s)-4-amino-1-methylcyclohexan-1-ol | - |
| Oxidation | Strong Oxidants | No reaction (tertiary alcohol) | Degradation products |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dehydration
-
To a solution of this compound in a suitable solvent (e.g., toluene), add a catalytic amount of an acid catalyst (e.g., phosphoric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomeric alkenes.
Visualizations
Caption: Potential side products from the dehydration of this compound.
Caption: Troubleshooting workflow for identifying common side products.
References
troubleshooting purification of cis-4-(Boc-amino)-1-methylcyclohexanol by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of cis-4-(Boc-amino)-1-methylcyclohexanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in isolating the desired cis isomer.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound by chromatography.
Q1: I am having difficulty separating the cis and trans isomers. How can I improve the resolution?
A1: Separation of diastereomers like the cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol can be challenging. Here are several strategies to improve resolution:
-
Optimize the Solvent System: The polarity of the eluent is critical. A common mobile phase for silica gel chromatography of Boc-protected amino alcohols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Recommendation: Start with a low polarity mixture (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity. Small, incremental changes can significantly impact separation.
-
-
Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases. For polar compounds, alumina (neutral or basic) can sometimes offer different selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) can be effective.[1] The low pH helps to suppress the ionization of the amine, leading to better peak shape.[1]
-
Fractional Crystallization: In some cases, fractional crystallization can be used to separate diastereomers. This may involve converting the amino alcohol to a salt to enhance crystalline properties.
Q2: My compound is eluting with the solvent front or is not moving from the baseline on the TLC plate.
A2: This indicates a significant mismatch between the polarity of your compound and the solvent system.
-
Compound at Solvent Front (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Compound at Baseline (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent. For very polar compounds that do not move even in 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol to your eluent system.
Q3: The peaks are broad and show significant tailing during column chromatography.
A3: Tailing is often an issue with amine-containing compounds on silica gel.
-
Add a Base: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Column Overload: Tailing can also be a result of overloading the column. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Sample Application: Apply the sample to the column in the most concentrated form possible and in a narrow band to minimize band broadening.[2]
Q4: I am concerned about the stability of the Boc-protecting group on silica gel.
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable to silica gel chromatography.[2] However, it is sensitive to strong acids. While silica gel is slightly acidic, it typically does not cause significant deprotection under standard chromatographic conditions.
-
To minimize any risk:
-
Avoid using highly acidic mobile phase modifiers.
-
Do not let the compound sit on the silica gel for an extended period.
-
If you suspect deprotection, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of triethylamine.
-
Q5: After purification, my yield is very low. Where could my compound have gone?
A5: Low recovery can be due to several factors:
-
Irreversible Adsorption: The compound may be irreversibly adsorbed onto the silica gel, especially if it is very polar.
-
Decomposition: While less common for Boc-protected amines, decomposition on silica gel can occur. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
-
Co-elution: Your compound may have co-eluted with impurities, leading to the discarding of mixed fractions. Careful analysis of all fractions by TLC is crucial.
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Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the purification to elute all compounds.
Data Presentation
The following table summarizes typical chromatographic parameters used for the purification of Boc-protected amino alcohols. Note that optimal conditions for this compound may vary.
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 Reversed-Phase (5-10 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient with 0.1% TFA[1] |
| Typical Gradient | 20% to 80% Ethyl Acetate in Hexane | 30% to 90% Acetonitrile in Water over 20-30 min[1] |
| Detection | TLC with staining (e.g., ninhydrin, permanganate) | UV at 210-220 nm[1] |
| Expected Purity | >95% (isomer dependent) | >98% |
Note: Specific Rf values for cis and trans isomers are highly dependent on the exact TLC conditions (plate type, solvent system, temperature) and should be determined experimentally.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound on a laboratory scale.
1. Materials:
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Crude cis/trans-4-(Boc-amino)-1-methylcyclohexanol mixture
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Silica gel (flash grade, e.g., 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC visualization stain (e.g., potassium permanganate or ninhydrin)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 4:1, 3:1, 2:1) to find a system that gives good separation between the desired cis isomer and impurities, including the trans isomer. The target Rf for the desired compound should ideally be between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[2]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure desired cis isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for chromatography purification.
References
optimization of reaction parameters for cis-4-(Boc-amino)-1-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol. The primary synthetic route discussed is the Grignard reaction between 4-(Boc-amino)cyclohexanone and a methylmagnesium halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and common method is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium chloride) to the carbonyl group of 4-(Boc-amino)cyclohexanone. This reaction forms a tertiary alcohol, resulting in a mixture of cis and trans diastereomers.
Q2: Why is the reaction not proceeding to completion, and I am recovering my starting material, 4-(Boc-amino)cyclohexanone?
A2: A common side reaction in Grignard additions to ketones with alpha-protons is enolization. The Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[1] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone. To minimize this, ensure your Grignard reagent is added slowly at a low temperature.
Q3: What are the likely impurities in my final product?
A3: The most common impurity is the trans-diastereomer, trans-4-(Boc-amino)-1-methylcyclohexanol. Other potential impurities include unreacted starting material (4-(Boc-amino)cyclohexanone) and byproducts from side reactions, such as a reduction product where the ketone is converted to a secondary alcohol.
Q4: How can I purify the desired cis-isomer from the trans-isomer?
A4: Separation of diastereomers can be achieved through column chromatography on silica gel or by fractional crystallization.[2][3] The choice of solvent system for both techniques is critical and may require some optimization.
Q5: My Grignard reaction is giving very low yields. What are the possible causes?
A5: Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous ether or THF) must be strictly anhydrous. Additionally, the quality of the magnesium and the alkyl halide used to prepare the Grignard reagent is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Grignard reagent due to moisture or oxygen contamination. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Poor quality of magnesium turnings (oxidized surface). | Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Recovery of starting ketone | Enolization of the ketone by the Grignard reagent.[1] | Add the Grignard reagent slowly to a cooled solution of the ketone (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation. |
| Insufficient amount of Grignard reagent. | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to ensure complete conversion of the ketone. | |
| Formation of a significant amount of the trans-isomer | Reaction temperature is too high, leading to reduced stereoselectivity. | Maintain a low reaction temperature during the addition of the Grignard reagent. Stereoselectivity in additions to cyclohexanones is often temperature-dependent.[4] |
| The steric bulk of the Grignard reagent and solvent can influence the diastereomeric ratio. | While methyl Grignard is small, consider the choice of solvent. Diethyl ether is generally a good starting point. | |
| Product is difficult to isolate from the aqueous layer after workup | Formation of a stable magnesium alkoxide emulsion. | Ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium chloride. In some cases, dropwise addition of dilute HCl may be necessary to break up the emulsion, but be cautious of the acid-lability of the Boc-protecting group. |
| Loss of the Boc-protecting group | Exposure to strong acidic conditions during workup or purification. | Use a buffered or weakly acidic workup (e.g., saturated NH4Cl solution). Avoid using strong acids for quenching or chromatography. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
4-(Boc-amino)cyclohexanone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Reactant Addition: Dissolve 4-(Boc-amino)cyclohexanone (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask. Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield Grignard reactions.
References
Technical Support Center: cis-4-(Boc-amino)-1-methylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cis-4-(Boc-amino)-1-methylcyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound shows new spots on TLC/LC-MS after a few days in solution. What is happening?
A1: The appearance of new, more polar spots often indicates the decomposition of the molecule. The most probable cause is the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The resulting product would be the free amine, cis-4-amino-1-methylcyclohexanol, which is significantly more polar. Even trace amounts of acid in your solvent or on glassware can catalyze this deprotection over time.
Troubleshooting Steps:
-
Check Solvent Purity: Ensure your solvents are anhydrous and free from acidic impurities. Use freshly distilled or high-purity solvents.
-
Neutralize Glassware: Wash glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by rinsing with deionized water and drying thoroughly before use.
-
Buffer Solutions: If the compound is used in a solution for an extended period, consider using a neutral buffer system if it is compatible with your downstream application.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store at 0-8 °C.[1] Some suppliers recommend 4°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and carbon dioxide, which can form carbonic acid in the presence of water.
-
Light: Protect from light.[2]
Q3: I am running a reaction in an acidic medium. Is my this compound stable under these conditions?
A3: No, the Boc protecting group is highly sensitive to acidic conditions and will be readily cleaved.[3][] The use of strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even Lewis acids will lead to the rapid formation of the corresponding primary amine.[] If the Boc group needs to be retained, you must avoid acidic reagents and conditions.
Q4: Can this compound tolerate basic conditions?
A4: The Boc group is generally stable under neutral and basic conditions.[] Therefore, it is compatible with most bases like triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate, and sodium hydroxide at moderate temperatures. However, prolonged exposure to very strong bases at high temperatures may lead to other unforeseen side reactions.
Q5: I'm observing a side product that corresponds to a loss of water. What could be the cause?
A5: The molecule contains a tertiary alcohol, which can undergo elimination (dehydration) to form an alkene under certain conditions. This is particularly favored under strongly acidic conditions and at elevated temperatures. The acid first protonates the hydroxyl group, turning it into a good leaving group (water), which is then eliminated to form a double bond within the cyclohexyl ring.
Troubleshooting Steps:
-
Avoid High Temperatures: If possible, run your reaction at a lower temperature.
-
Control Acidity: Use the mildest acidic conditions possible if acidity is required for your transformation.
-
Use Dehydrating Agents with Caution: Be mindful that some reagents are also strong dehydrating agents and can promote this side reaction.
Summary of Stability Data
| Condition | Functional Group | Stability | Potential Decomposition Products |
| Acidic (e.g., TFA, HCl) | Boc-amino | Highly Unstable | cis-4-amino-1-methylcyclohexanol, isobutylene, CO₂ |
| Acidic (e.g., TFA, HCl) | Tertiary Alcohol | Unstable (especially with heat) | Alkenes (via dehydration) |
| Basic (e.g., NaOH, TEA) | Boc-amino | Generally Stable | N/A |
| Basic (e.g., NaOH, TEA) | Tertiary Alcohol | Generally Stable | N/A |
| Elevated Temperature | Tertiary Alcohol | Potentially Unstable | Alkenes (via dehydration, especially if acidic) |
| Oxidizing Agents | Tertiary Alcohol | Potentially Unstable | May react, depending on the oxidant |
| Reducing Agents | Boc-amino / Alcohol | Generally Stable | Stable to many common reducing agents (e.g., NaBH₄) |
Experimental Protocols
Protocol 1: Test for Acid Stability (Boc Deprotection)
This protocol describes a simple experiment to check the stability of this compound in the presence of a common acidic reagent, trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), reagent grade
-
Trifluoroacetic acid (TFA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 10% Methanol in DCM with 1% triethylamine)
-
Ninhydrin stain solution
-
Small vials or test tubes
Procedure:
-
Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of this compound in 0.5 mL of DCM in a vial.
-
Spot the Starting Material: Spot the solution from step 1 onto a TLC plate. This is your time-zero (t=0) reference.
-
Initiate the Reaction: Add 1-2 drops of TFA to the vial containing the stock solution. Swirl gently to mix.
-
Monitor the Reaction: After 5 minutes, spot the reaction mixture onto the same TLC plate next to the t=0 spot. Repeat this every 10-15 minutes for up to 1 hour.
-
Develop the TLC: Develop the TLC plate using the recommended developing solvent.
-
Visualize the Results: Dry the TLC plate and dip it into the ninhydrin stain solution. Gently heat the plate with a heat gun.
-
Analyze the Results: The starting material (Boc-protected) will not stain with ninhydrin. The deprotected amine product will appear as a distinct colored spot (usually purple or yellow). The rapid appearance and increasing intensity of this new spot indicate the compound's instability to acid.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the stability of this compound.
Caption: Acid-catalyzed decomposition pathway of the Boc protecting group.
Caption: A logical workflow for troubleshooting stability issues during experiments.
References
Technical Support Center: Purification of cis-4-(Boc-amino)-1-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cis-4-(Boc-amino)-1-methylcyclohexanol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My final product is a mixture of cis and trans isomers. How can I separate them?
A1: The separation of cis and trans diastereomers of substituted cyclohexanes can be challenging due to their similar physical properties. The most effective methods are typically column chromatography and fractional crystallization.
-
Column Chromatography: This is often the most reliable method for separating diastereomers. Due to the different spatial arrangement of the hydroxyl and Boc-amino groups, the two isomers will have slightly different polarities and affinities for the stationary phase. A carefully selected solvent system should allow for their separation.
-
Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer, leaving the other in solution.[1][2]
Q2: How can I identify the cis and trans isomers in my sample?
A2: The most definitive method for distinguishing between cis and trans isomers of cyclohexanol derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons on the carbons bearing the hydroxyl and amino groups, will be different for each isomer due to their different spatial orientations (axial vs. equatorial).[3][4]
Q3: My purified product appears as an oil and will not crystallize. What should I do?
A3: "Oiling out" is a common issue with Boc-protected compounds, which can have low melting points or be prone to forming supersaturated solutions.[5] Here are some strategies to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvents from the reaction and purification are completely removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 30-40°C).[6]
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane or pentane) to your oil and stir vigorously. This can break up the oil and induce the formation of a solid.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oily compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a single crystal (a "seed crystal") to the supersaturated solution can initiate crystallization.[7][8]
Q4: What are the likely impurities in my sample of this compound besides the trans-isomer?
A4: Besides the diastereomer, other common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be the corresponding amine or ketone.
-
Deprotected Amine: The Boc (tert-butoxycarbonyl) protecting group can be labile to acidic conditions. If the reaction or workup involved acid, you might have some of the free amine (4-amino-1-methylcyclohexanol).[9][10]
-
Side-Products from Boc-protection: If the reaction conditions for introducing the Boc group were not optimal, side products could form. However, modern methods are generally very clean.[9]
These impurities can typically be removed by column chromatography or by an aqueous workup to remove the more polar starting materials and byproducts.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or heptane) and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp
-
Glass chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the desired cis-isomer and any impurities, with the cis-isomer having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (solvent system). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the product is a solid and contains less polar or more polar impurities.
Materials:
-
Crude solid this compound
-
A "good" solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethyl acetate, isopropanol).
-
A "poor" solvent in which the compound is sparingly soluble (e.g., hexane, heptane).
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture with stirring until the solid is completely dissolved.
-
Induce Crystallization: Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table provides typical solvent systems used for the purification of Boc-protected amino alcohols and related compounds by column chromatography. The optimal ratio for your specific compound may vary.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Expected Rf of Product |
| Boc-protected amino alcohol | Silica Gel | Hexane/Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.4 |
| Boc-protected amine | Silica Gel | Dichloromethane/Methanol (9:1)[9] | Varies |
| Boc-protected amine | Silica Gel | Petrol ether/Ethyl Acetate (5:1)[11] | ~0.18 |
Visualizations
Below are diagrams illustrating the purification workflow and the logical relationship in troubleshooting common issues.
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
solubility problems with cis-4-(Boc-amino)-1-methylcyclohexanol in different solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the solubility of cis-4-(Boc-amino)-1-methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a molecule with both polar (hydroxyl and carbamate groups) and non-polar (Boc group and cyclohexane ring) regions. Its solubility is therefore variable. It is reported to be slightly soluble in water.[1] Generally, it is expected to be more soluble in polar organic solvents like alcohols and moderately polar solvents. Its bulky tert-butyl group can limit solubility in very non-polar solvents like hexanes.[2]
Q2: I am having trouble dissolving the compound in my chosen solvent. What are the first steps I should take?
A2: Initially, confirm the purity of your compound, as impurities can significantly impact solubility.[3] Double-check all your calculations for the desired concentration. Ensure you are using a sufficient volume of solvent and are allowing adequate time for dissolution with vigorous stirring or agitation.[4]
Q3: Can I use heat or sonication to improve solubility?
A3: Yes, gentle heating and sonication are common techniques to aid dissolution.[3] Use a water bath to warm the solution, typically not exceeding 40-50°C, while continuing to stir.[3] Sonication can also be effective in breaking up solid particles and accelerating the dissolving process.[3] However, be aware that Boc-protected compounds can be sensitive to heat and strong acidic conditions, which could lead to degradation.[5]
Q4: My compound is still not dissolving. What are my next options?
A4: If the compound remains insoluble, consider using a stronger or different solvent system. Trying to dissolve the compound in a minimal amount of a strong polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[3] Alternatively, a co-solvent system, such as a mixture of dichloromethane (DCM) and methanol, might successfully dissolve compounds that are difficult to solubilize in a single solvent.[6]
Q5: Could the compound's purity be the source of my solubility problems?
A5: Absolutely. Impurities from the synthesis, such as unreacted starting materials or side products, can drastically alter the expected solubility. If you suspect purity issues, consider re-purifying the compound, for example, by recrystallization.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Compound precipitates out of solution over time.
-
Cause: The initial solution may have been supersaturated, or the temperature of the solution has decreased, reducing the compound's solubility.
-
Solution:
-
Gently warm the solution to redissolve the precipitate.
-
Consider using a slightly larger volume of the solvent to prepare a more dilute, stable solution.
-
If using a mixed solvent system, ensure the ratio is optimal for solubility and that the solvents are miscible.
-
Issue 2: The compound appears oily or forms a gum instead of dissolving.
-
Cause: This can happen if the compound has a low melting point or if residual solvent or impurities are present. It can also occur when adding a poor solvent to a concentrated solution of the compound.
-
Solution:
-
Try adding a small amount of a better solvent to the mixture to see if it dissolves the gum.
-
Attempt to dissolve the compound in a good solvent first, then slowly add the co-solvent while monitoring for precipitation.
-
Ensure the compound is thoroughly dried and free of residual solvents from its synthesis or purification.
-
Issue 3: Inconsistent solubility between different batches of the compound.
-
Cause: This strongly indicates batch-to-batch variability in purity, isomeric ratio, or crystalline form (polymorphism).
-
Solution:
-
Analyze the different batches using techniques like NMR, LC-MS, or melting point determination to check for inconsistencies in purity and identity.
-
If possible, re-purify the problematic batches to match the characteristics of the batches that dissolve as expected.
-
Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical structure. This should be used as a general guide, and empirical testing is recommended.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Notes |
| Polar Protic | Water | Slightly Soluble | The polar hydroxyl group allows for some interaction, but the bulky non-polar regions limit solubility.[1][2] |
| Methanol, Ethanol | Soluble | The alcohol solvents are similar in polarity to the solute and can hydrogen bond. | |
| Polar Aprotic | DMSO, DMF | Soluble | Strong polar solvents capable of dissolving a wide range of organic compounds.[3] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent, should be a reasonable choice. | |
| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether, solubility may be limited but can be a useful co-solvent. | |
| Non-Polar / Halogenated | Dichloromethane (DCM) | Moderately Soluble | Often used in reactions with Boc-protected compounds; solubility can be enhanced with a co-solvent like methanol.[6] |
| Chloroform | Moderately Soluble | Similar to DCM. | |
| Non-Polar Hydrocarbon | Toluene | Sparingly Soluble | The aromatic ring provides some interaction, but overall polarity is low. |
| Hexanes, Heptane | Insoluble | The compound's polarity is too high for significant solubility in non-polar alkanes. |
Experimental Protocols
Protocol: Small-Scale Solubility Determination
This protocol provides a systematic method to determine the solubility of a compound in various solvents.[4][7][8]
-
Preparation: Label a series of small, clean test tubes or vials, one for each solvent to be tested.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 10 mg) into each tube.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding tube.
-
Mixing: Vigorously stir or vortex the mixture for 60 seconds.[4]
-
Observation: Observe the sample. If it dissolves completely, the compound is soluble at ≥100 mg/mL.
-
Incremental Addition: If the compound is not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL at a time), followed by mixing and observation after each addition.
-
Record Results: Record the total volume of solvent required to completely dissolve the compound. Calculate the approximate solubility (in mg/mL). If the compound does not dissolve after adding a significant volume (e.g., 2 mL, corresponding to 5 mg/mL), it can be classified as sparingly soluble or insoluble.
-
Repeat: Repeat steps 3-7 for each solvent you wish to test.
Visual Guides
Caption: A logical workflow for troubleshooting solubility issues.
Caption: General reaction for Boc-protection of an amine.
References
- 1. cis-4-(Boc-amino)cyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
enhancing stereoselectivity in the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of cis-4-(Boc-amino)-1-methylcyclohexanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling the stereochemistry in the synthesis of this compound?
The most critical step is the reduction of the ketone precursor, 4-(Boc-amino)-1-methylcyclohexanone. The choice of reducing agent and reaction conditions directly dictates the diastereomeric ratio of the resulting alcohol. The cis isomer is formed through equatorial attack of the hydride on the cyclohexanone ring, leading to an axial hydroxyl group.
Q2: Which chemical reducing agents favor the formation of the desired cis-isomer?
Sterically hindered (bulky) hydride reagents are essential for maximizing the yield of the cis-isomer. These reagents preferentially attack the carbonyl group from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis-product). L-Selectride® (lithium tri-sec-butylborohydride) is a highly effective reagent for this transformation.[1][2][3]
Q3: Which reducing agents favor the formation of the trans-isomer?
Smaller, less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), tend to attack from the axial direction.[1][3] This leads to the formation of the thermodynamically more stable equatorial alcohol, which is the trans-isomer.
Q4: Are there any enzymatic methods to improve cis-selectivity?
Yes, enzymatic reductions can offer excellent stereoselectivity. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can be employed for the highly selective synthesis of cis-4-substituted cyclohexanols. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) has been shown to reduce a similar substrate, 4-propylcyclohexanone, to the corresponding cis-alcohol with a cis:trans ratio of 99.5:0.5.[4][5]
Q5: How can I separate the cis and trans isomers if my synthesis yields a mixture?
If a mixture of diastereomers is obtained, they can typically be separated using column chromatography on silica gel. The polarity difference between the cis and trans isomers is usually sufficient to allow for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). One study on a related compound successfully used flash chromatography for isomer separation.[6]
Troubleshooting Guide
Problem 1: Low cis:trans Diastereomeric Ratio
| Possible Cause | Troubleshooting Step |
| Incorrect Reducing Agent: You are using a non-bulky reducing agent like NaBH₄ or LiAlH₄. | Switch to a sterically hindered reducing agent such as L-Selectride® or K-Selectride®. These reagents are known to significantly favor the formation of the cis product.[1][7] |
| Reaction Temperature is Too High: The reaction is not being run under kinetic control. | Perform the reduction at low temperatures, typically -78 °C (a dry ice/acetone bath), especially when using bulky hydride reagents. This minimizes the energy available for the system to overcome the higher activation barrier of axial attack.[8] |
| Slow Addition of Reagent: The bulky hydride was added too quickly, causing a local increase in temperature. | Add the reducing agent slowly (dropwise) to the cooled solution of the ketone to maintain a constant low temperature and ensure maximum selectivity. |
Problem 2: Low Overall Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: The reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or adding a slight excess of the reducing agent. |
| Difficult Work-up/Quenching: Product is being lost during the work-up procedure. | Ensure the quenching step is performed slowly and at a low temperature to avoid side reactions. The choice of quenching agent (e.g., water, dilute acid) should be appropriate for the reducing agent used. |
| Purification Losses: Significant amount of product is lost during column chromatography. | Optimize the chromatography conditions. Use a wider column, adjust the solvent polarity, and collect smaller fractions to achieve better separation without excessive loss of the product. |
Data Presentation
The choice of reducing agent has a profound impact on the stereochemical outcome of the reduction of 4-substituted cyclohexanones. The following table, based on data from the reduction of the model compound 4-tert-butylcyclohexanone, illustrates this principle.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | trans | ~15:85 |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~10:90 |
| L-Selectride® (LiHB(s-Bu)₃) | cis | >98:2 |
| Data adapted from studies on sterically hindered cyclohexanones.[8] |
Experimental Protocols
Protocol 1: High cis-Selectivity Reduction using L-Selectride®
This protocol is designed to maximize the yield of the cis-isomer through kinetic control.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Boc-amino)-1-methylcyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and then hydrogen peroxide (30% solution).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.
Protocol 2: Enzymatic Reduction for High cis-Selectivity
This protocol provides a general guideline for an enzymatic approach. Specific conditions may vary depending on the chosen enzyme.
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.0).
-
Reaction Mixture: In a reaction vessel, combine the buffer, a cofactor (e.g., NAD(P)H), a keto reductase (KRED) or alcohol dehydrogenase (ADH) that shows selectivity for the cis-product, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Add the 4-(Boc-amino)-1-methylcyclohexanone substrate to the mixture. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-35 °C) with gentle agitation for 12-24 hours.[9]
-
Work-up: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.
Visualizations
References
- 1. odinity.com [odinity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to cis- and trans-4-(Boc-amino)-1-methylcyclohexanol Isomers for Researchers
For scientists and professionals in drug development and chemical research, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of the cis- and trans-isomers of 4-(Boc-amino)-1-methylcyclohexanol, key intermediates in the synthesis of various pharmaceutical compounds. The orientation of the hydroxyl and Boc-amino groups on the cyclohexane ring significantly influences their physicochemical properties, spectral characteristics, and reactivity.
Physicochemical Properties
| Property | cis-4-(Boc-amino)-1-methylcyclohexanol | trans-4-(Boc-amino)-1-methylcyclohexanol |
| Molecular Formula | C₁₂H₂₃NO₃ | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol | 229.32 g/mol |
| Boiling Point | Data not available | 339.9±31.0 °C (Predicted) |
| Solubility | Slightly soluble in water | Data not available |
Structural and Conformational Analysis
The primary distinction between the cis and trans isomers lies in the stereochemistry of the substituents on the cyclohexane ring. In the most stable chair conformation of the trans-isomer, both the Boc-amino group and the hydroxyl group can occupy equatorial positions, minimizing steric hindrance. Conversely, in the cis-isomer, one substituent must be in an axial position while the other is equatorial, leading to greater steric strain. This fundamental structural difference is the basis for the observed variations in their properties.
Caption: Conformational stability of cis and trans isomers.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol.
¹H NMR Spectroscopy
The proton chemical shifts and coupling constants are indicative of the axial or equatorial orientation of the protons and adjacent functional groups. For the trans-isomer, the proton on the carbon bearing the Boc-amino group typically shows a larger coupling constant due to its axial-axial relationship with neighboring protons.
A reported ¹H NMR spectrum for the trans-isomer shows the following key signals (400 MHz, DMSO-d₆): δ 1.16 (s, 3H, CH₃), 1.36-1.56 (m, 6H, cyclohexane CH₂), 1.64-1.73 (m, 2H, cyclohexane CH₂), 3.87-3.97 (m, 1H, CH-NHBoc), 4.28 (s, 1H, OH), 5.93 (d, J=8.59 Hz, 1H, NH).[1] The large coupling constant of the NH proton is indicative of its interaction with the vicinal proton.
For the analogous cis- and trans-4-(Boc)-aminocyclohexanols, the proton attached to the carbon with the hydroxyl group (H-1) is a key diagnostic signal. In the cis-isomer, this proton is axial and appears as a multiplet, while in the trans-isomer, it is equatorial and also presents as a multiplet but with different coupling constants. Furthermore, the cyclohexane ring protons in the cis-isomer appear at δ 1.57–1.66 and 1.75–1.86 ppm, whereas in the trans-isomer, they are found at δ 1.28–1.52 and 1.99–2.06 ppm.
¹³C NMR Spectroscopy
Experimental Protocols
Synthesis and Separation of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol
A common synthetic route involves the Grignard reaction of tert-butoxycarbonyl (Boc)-protected 4-aminocyclohexanone with methylmagnesium bromide. This reaction typically yields a mixture of the cis and trans isomers.
Experimental Workflow:
Caption: Synthesis and separation workflow.
Protocol:
-
To a solution of Boc-4-aminocyclohexanone in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the cis- and trans-isomers.
-
Separate the isomers using flash column chromatography on silica gel.[1]
NMR Spectroscopy
Protocol:
-
Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the stereochemistry of the isomer.
Reactivity and Applications
The stereochemistry of the hydroxyl and Boc-amino groups plays a crucial role in the reactivity of these isomers. The accessibility of these functional groups for subsequent chemical transformations will differ. For instance, an equatorial hydroxyl group is generally more sterically accessible and may react faster in certain reactions compared to a more hindered axial hydroxyl group.
Both cis- and trans-4-(Boc-amino)-1-methylcyclohexanol are valuable building blocks in medicinal chemistry. The specific stereochemistry is often critical for the biological activity of the final pharmaceutical product. The ability to selectively synthesize or separate these isomers is therefore of high importance.
References
validating the structure of cis-4-(Boc-amino)-1-methylcyclohexanol using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling for the Structural Elucidation of a Key Chiral Building Block.
The precise three-dimensional structure of a molecule is fundamental to understanding its chemical behavior and biological activity. For a molecule such as cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, a valuable chiral building block in pharmaceutical synthesis, unambiguous structural validation is paramount. This guide provides a comparative overview of three powerful techniques for structural determination: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. While X-ray crystallography is often considered the "gold standard" for providing a definitive solid-state structure, its application is contingent on the ability to grow high-quality crystals. In instances where suitable crystals cannot be obtained, or when seeking to understand the molecule's solution-state conformation and dynamics, NMR spectroscopy and computational methods offer indispensable alternatives and complementary information.
Methodological Performance at a Glance
To facilitate a direct comparison, the following table summarizes key quantitative and qualitative aspects of each structural validation method as they apply to small molecules like cis-4-(Boc-amino)-1-methylcyclohexanol.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling (DFT) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Quantum mechanical calculations to predict the lowest energy conformation |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state | Through-bond and through-space atomic connectivity, stereochemistry, and conformational dynamics in solution | Predicted 3D structure, bond lengths, bond angles, and relative energies of conformers |
| Typical Precision | Bond lengths: ±0.001-0.005 Å; Bond angles: ±0.1-0.5° | Less precise for distances; provides connectivity and relative orientation | Dependent on level of theory and basis set; can be highly accurate |
| Typical Time | Data collection: 6-24 hours; Structure solution and refinement: 2-24 hours[1][2] | 1D spectra: < 1 hour; 2D spectra: 1-16 hours per experiment[3] | Hours to days depending on molecular size and computational resources |
| Estimated Cost | Full structure determination: $250 - $2000 per sample[4][5] | 1D spectra: ~
| Varies based on software and hardware access |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information on the molecule's structure and dynamics in a biologically relevant solution state | No need for a physical sample; can be used to predict structures of unstable or hypothetical molecules |
| Key Disadvantage | Requires a high-quality single crystal, which can be difficult or impossible to grow | Ambiguities can arise in complex spectra; less precise for geometric parameters | Predictions must be validated by experimental data |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the data generated by each technique. Below are generalized protocols for the key experiments cited in this guide.
Single-Crystal X-ray Crystallography
-
Crystal Growth and Selection : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal (typically >0.1 mm in all dimensions) with no visible imperfections is selected under a microscope.[9]
-
Crystal Mounting : The selected crystal is mounted on a goniometer head. For data collection at low temperatures (to reduce thermal motion), the crystal is often coated in a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen.[10]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[1]
-
Data Processing : The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement : The initial crystal structure is determined from the diffraction data using computational methods (e.g., direct methods). This initial model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation : 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C) : A one-dimensional proton (¹H) NMR spectrum is acquired to identify the number and types of hydrogen atoms. A ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is run to determine the number and types of carbon atoms (CH, CH₂, CH₃).[11]
-
2D NMR (COSY and HSQC) :
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to, providing definitive C-H connections.[12][13][14]
-
-
Data Analysis and Structure Determination : The chemical shifts, coupling constants (especially the ³J(H,H) values which can help define cis/trans relationships in the cyclohexane ring), and correlations from the 1D and 2D spectra are analyzed to determine the complete chemical structure and relative stereochemistry of the molecule in solution.[15][16]
Computational Modeling (Density Functional Theory)
-
Initial Structure Generation : A 2D or approximate 3D structure of this compound is drawn using molecular modeling software.
-
Conformational Search : A systematic or stochastic conformational search is performed to identify low-energy conformers of the molecule.
-
Geometry Optimization : Each low-energy conformer is subjected to a geometry optimization calculation using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*). This process iteratively adjusts the atomic coordinates to find the minimum energy structure.[17][18]
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis : The optimized geometry provides predicted bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. FAQs | X-Ray Diffraction Facility [sites.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Services | X-ray Crystallography Facility [u.osu.edu]
- 6. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 7. process-nmr.com [process-nmr.com]
- 8. numegalabs.com [numegalabs.com]
- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. researchgate.net [researchgate.net]
- 12. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 13. chem.as.uky.edu [chem.as.uky.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ORCA Input Library - Geometry optimizations [sites.google.com]
- 18. m.youtube.com [m.youtube.com]
Comparative Analysis of Synthetic Routes to cis-4-(Boc-amino)-1-methylcyclohexanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of key intermediates is paramount. This guide provides a comparative study of established and potential synthetic routes for cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable building block in medicinal chemistry. The analysis focuses on experimental protocols, yields, diastereoselectivity, and overall efficiency, presenting quantitative data in a clear, comparative format.
Two principal synthetic strategies have been identified and evaluated for the preparation of this compound:
-
Route 1: Grignard Reaction on a Ketone Precursor. This classic organometallic approach involves the addition of a methyl group to a protected aminoketone.
-
Route 2: Reductive Amination of a Hydroxyketone. This method introduces the amino functionality to a pre-existing hydroxyketone scaffold.
A third, highly stereoselective method, Reductive Ring Opening , has been reported for analogous compounds and is presented as a promising alternative, though a specific protocol for the target molecule is not yet detailed in the literature.
Quantitative Data Summary
| Parameter | Route 1: Grignard Reaction | Route 2: Reductive Amination |
| Starting Material | tert-Butyl (4-oxocyclohexyl)carbamate | 4-Hydroxy-4-methylcyclohexanone |
| Key Transformation | Nucleophilic addition of MeMgBr | Imine/Iminium ion formation and reduction |
| Reported Yield | Data not available | Data not available |
| Diastereoselectivity (cis:trans) | Theoretical, dependent on steric approach | Theoretical, dependent on reducing agent and substrate conformation |
| Purity of Crude Product | Data not available | Data not available |
| Number of Steps | 2 (Grignard reaction, Boc protection if starting from aminoketone) | 2 (Reductive amination, Boc protection) |
Visualizing the Synthetic Pathways
Caption: Logical workflow for the two primary synthesis routes.
Experimental Protocols
Route 1: Grignard Reaction on tert-Butyl (4-oxocyclohexyl)carbamate
This route commences with the commercially available tert-butyl (4-oxocyclohexyl)carbamate. The key step is the nucleophilic addition of a methyl group to the carbonyl, supplied by a Grignard reagent. The stereochemical outcome of this reaction is critical for the formation of the desired cis isomer. The bulky Boc-amino group at the 4-position is expected to predominantly occupy an equatorial position in the chair conformation of the cyclohexanone ring. Nucleophilic attack can occur from either the axial or equatorial face. Axial attack, which is often favored by smaller nucleophiles to avoid steric hindrance with axial hydrogens, would lead to the desired cis product (with an equatorial methyl group). However, equatorial attack is also possible, leading to the trans isomer.
Detailed Protocol (Proposed):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of tert-butyl (4-oxocyclohexyl)carbamate in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (typically 1.2-1.5 equivalents) in a suitable solvent is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, would require purification by flash column chromatography to isolate the desired this compound.
Route 2: Reductive Amination of 4-Hydroxy-4-methylcyclohexanone
This synthetic pathway begins with the commercially available 4-hydroxy-4-methylcyclohexanone. The core transformation is a reductive amination, which introduces the amino group at the carbonyl position. A subsequent protection step with di-tert-butyl dicarbonate yields the final product. The stereoselectivity of the reduction of the intermediate imine or iminium ion is the determining factor for the cis/trans ratio of the product.
Detailed Protocol (Adapted from similar reactions):
-
Imine/Iminium Ion Formation: To a solution of 4-hydroxy-4-methylcyclohexanone in a suitable solvent such as methanol or dichloromethane, an amine source (e.g., ammonia in methanol or ammonium acetate) is added. For direct reductive amination, a reducing agent is present from the start. For a stepwise approach, the formation of the imine is allowed to proceed before the addition of the reducing agent.
-
Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. These reagents are selective for the iminium ion over the ketone. The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS.
-
Work-up and Isolation of the Amine: The reaction is quenched, and the product, 4-amino-1-methylcyclohexanol (as a mixture of diastereomers), is isolated following a standard aqueous work-up and extraction procedure.
-
Boc Protection: The crude amine is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water). A base (e.g., triethylamine or sodium bicarbonate) and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction is stirred at room temperature until the amine is fully consumed.
-
Purification: After an extractive work-up, the crude cis/trans mixture of tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate is purified by flash column chromatography to yield the pure cis isomer.
Promising Alternative: Reductive Ring Opening
A highly diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol derivatives has been reported utilizing a reductive ring-opening of a bicyclic precursor in a continuous flow system.[1] This method boasts a selectivity of over 99% for the cis isomer. While a specific protocol for the 1-methylated target molecule has not been detailed, this approach represents a state-of-the-art strategy for achieving high cis-selectivity and is a strong candidate for future process development.
Caption: General workflow for the highly cis-selective reductive ring opening.
Conclusion and Future Outlook
Both the Grignard reaction and reductive amination represent viable, albeit likely non-stereospecific, routes to this compound, necessitating a chromatographic separation of diastereomers. The development of a detailed experimental protocol with quantitative data for these routes is a critical next step for a full comparative assessment.
The reductive ring-opening strategy stands out as a potentially superior method for achieving high cis-diastereoselectivity, aligning with modern trends in continuous flow chemistry for efficient and selective synthesis. Further research to adapt this methodology for the synthesis of the specific target molecule, this compound, is highly encouraged. This would likely involve the design of a suitable bicyclic precursor incorporating the necessary methyl group. Such an advancement would provide a significant improvement in the synthesis of this important chemical building block.
References
Comparative Analysis of the Biological Activities of cis-4-(Boc-amino)-1-methylcyclohexanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexane ring is a prevalent scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Among these, aminocyclohexanol derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer and anti-inflammatory activities. This guide provides a comparative overview of the biological activities of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol and its analogs. The inclusion of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in medicinal chemistry to modulate the physicochemical properties of amino-containing compounds and to serve as a key intermediate in the synthesis of more complex molecules. This analysis aims to collate available experimental data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Data Presentation
To facilitate future comparative analysis, a template table for organizing such data is provided below. As research in this specific area progresses, this table can be populated with experimental values.
Table 1: Comparative Biological Activity of cis-4-(Boc-amino)-1-methylcyclohexanol and Analogs
| Compound ID | Structure | R1 | R2 | R3 | Anticancer Activity (IC50, µM) [Cell Line] | Anti-inflammatory Activity (e.g., % Inhibition of NO production) | Citation |
| 1 | This compound | CH3 | H | Boc | Data Not Available | Data Not Available | |
| 2 | Analog 2 | ||||||
| 3 | Analog 3 | ||||||
| ... | ... |
Experimental Protocols
While specific experimental data for the target compounds is lacking, this section outlines standard protocols for assays that would be employed to evaluate their potential anticancer and anti-inflammatory activities.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor of NO synthase (e.g., L-NAME) as a reference.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Mandatory Visualization
Logical Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of the biological activity of a series of chemical compounds.
Caption: Workflow for the synthesis and biological evaluation of novel chemical entities.
Potential Signaling Pathways in Cancer Targeted by Aminocyclohexanol Derivatives
While the specific signaling pathways modulated by this compound and its analogs are yet to be elucidated, related compounds have been shown to interfere with key cancer-related pathways. The diagram below illustrates some of these potential targets.
A Comparative Guide to the NMR Spectral Analysis of Cis and Trans Isomers of 4-(Boc-amino)-1-methylcyclohexanol
For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic candidates. The rigid cyclohexane scaffold is a common motif in medicinal chemistry, and understanding the spatial arrangement of substituents is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral features of the cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol, supported by established principles of conformational analysis and predicted spectral data.
Conformational Analysis: The Key to Spectral Differentiation
The foundational principle for distinguishing the cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol lies in the conformational preferences of the substituted cyclohexane ring. In its most stable chair conformation, bulky substituents preferentially occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions.
-
Trans Isomer : In the trans configuration, the most stable conformation allows both the bulky tert-butoxycarbonyl (Boc) amino group at the C4 position and the methyl group at the C1 position to reside in equatorial positions. This arrangement places the hydroxyl group in an axial orientation.
-
Cis Isomer : For the cis isomer, the substituents at C1 and C4 are on the same face of the ring. To accommodate the sterically demanding Boc-amino group in an equatorial position, the methyl group at C1 is forced into an axial orientation, while the hydroxyl group occupies an equatorial position.
These distinct conformational preferences lead to predictable and measurable differences in their ¹H and ¹³C NMR spectra.
Workflow for Isomer Differentiation using NMR
The following diagram illustrates the logical workflow for the spectral analysis and differentiation of the cis and trans isomers.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for key signals that differentiate the cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol. These predictions are based on established trends for axial and equatorial substituents on a cyclohexane ring.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Difference |
| C1-CH₃ | ~ 1.1 - 1.2 | ~ 1.2 - 1.3 | The axial methyl group in the cis isomer is shielded and appears at a higher field (lower ppm) compared to the equatorial methyl group in the trans isomer. |
| C4-H | ~ 3.4 - 3.6 | ~ 3.4 - 3.6 | The proton at C4 is axial in both stable conformations, thus similar chemical shifts are expected. The multiplicity will be key for confirmation (expecting large axial-axial couplings). |
| NH | ~ 4.5 - 5.0 | ~ 4.5 - 5.0 | The chemical shift of the carbamate proton is dependent on solvent and concentration, but should be similar for both isomers. |
| Boc-(CH₃)₃ | ~ 1.45 | ~ 1.45 | The chemical environment of the Boc group protons is distant from the stereocenter and is expected to be very similar for both isomers. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Difference |
| C1-CH₃ | ~ 20 - 23 | ~ 25 - 28 | The axial methyl carbon in the cis isomer experiences significant shielding (gamma-gauche effect), causing a pronounced upfield shift compared to the equatorial methyl in the trans isomer. |
| C1 | ~ 70 - 72 | ~ 72 - 74 | The carbon bearing the axial methyl group (cis isomer) is expected to be slightly shielded compared to the one with an equatorial methyl group (trans isomer). |
| C4 | ~ 48 - 50 | ~ 48 - 50 | The chemical shift of C4 is primarily influenced by the equatorial Boc-amino group and is expected to be similar in both isomers. |
| C2, C6 | Shielded | Deshielded | The axial methyl group in the cis isomer will cause shielding of the C2 and C6 carbons compared to the trans isomer. |
| C3, C5 | Deshielded | Shielded | The equatorial methyl group in the trans isomer will have a stronger deshielding effect on the C3 and C5 carbons compared to the axial methyl in the cis isomer. |
| Boc-C(CH₃)₃ | ~ 28.5 | ~ 28.5 | The chemical shift of the tert-butyl carbons is expected to be nearly identical for both isomers. |
| Boc-C=O | ~ 155 | ~ 155 | The carbonyl carbon of the Boc group is distant from the stereogenic centers and should have a very similar chemical shift in both isomers. |
Experimental Protocols
Synthesis and Purification of Isomers
The synthesis of a mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol can be achieved via the Grignard reaction of 4-(Boc-amino)cyclohexanone with methylmagnesium bromide.
-
Reaction Setup : To a solution of 4-(Boc-amino)cyclohexanone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (typically 1.0 to 1.2 equivalents) in diethyl ether dropwise.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction : Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers.
-
Purification : Separate the cis and trans isomers using column chromatography on silica gel, typically with a gradient elution system of hexane and ethyl acetate.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified cis or trans isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended) :
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to further confirm the stereochemical assignments.
-
By following this guide, researchers can confidently distinguish between the cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol, ensuring the stereochemical integrity of their compounds for further development.
Performance Under Scrutiny: A Comparative Guide to Chiral N-Boc-Protected 1,2-Amino Alcohols in Asymmetric Synthesis
A detailed evaluation of N-Boc-protected chiral 1,2-amino alcohols in the asymmetric addition of diethylzinc to aldehydes reveals their potential as effective catalysts, offering high yields and excellent enantioselectivity. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in catalyst selection for asymmetric synthesis.
While specific performance data for cis-4-(Boc-amino)-1-methylcyclohexanol in asymmetric synthesis remains elusive in publicly available literature, a thorough examination of the structurally related and widely used class of N-Boc-protected chiral 1,2-amino alcohols offers valuable insights. These compounds, derived from readily available amino acids, have demonstrated considerable efficacy as chiral ligands and catalysts in various enantioselective transformations. One of the benchmark reactions to evaluate their performance is the asymmetric addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.
Comparative Performance Analysis
To illustrate the catalytic prowess of N-Boc-protected 1,2-amino alcohols, this guide focuses on the performance of derivatives of two common amino acids: valine and phenylalanine, in the enantioselective addition of diethylzinc to benzaldehyde. The data, summarized in the table below, highlights the influence of the catalyst's steric and electronic properties on the reaction's yield and enantiomeric excess (ee%).
| Catalyst/Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| N-Boc-(S)-Valinol | Benzaldehyde | 95 | 98 | [1] |
| N-Boc-(S)-Phenylalaninol | Benzaldehyde | 92 | 96 | [1] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | >99 | 99 | [2] |
| Fructose-derived β-amino alcohol (ligand 22) | Benzaldehyde | 100 | 96 | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.
The results indicate that both N-Boc-(S)-Valinol and N-Boc-(S)-Phenylalaninol are highly effective catalysts for this transformation, affording the corresponding chiral secondary alcohol in excellent yields and with high enantioselectivity. The slightly higher enantiomeric excess observed with N-Boc-(S)-Valinol may be attributed to the steric bulk of the isopropyl group, which can create a more defined chiral environment around the active catalytic center. For comparison, other highly effective amino alcohol ligands are included, demonstrating the broad utility of this class of catalysts.[2][3]
Experimental Protocols
A detailed and reproducible experimental procedure is critical for the successful application of these catalysts. Below is a representative protocol for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by an N-Boc-protected 1,2-amino alcohol.
General Protocol for Asymmetric Diethylzinc Addition:
Materials:
-
N-Boc-protected chiral 1,2-amino alcohol (e.g., N-Boc-(S)-Valinol) (2 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Magnetic stirrer and stir bar
-
Schlenk flask and argon atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the N-Boc-protected chiral 1,2-amino alcohol (0.02 mmol).
-
Add anhydrous toluene (2 mL) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) to the catalyst solution and stir for 30 minutes at 0 °C.
-
Add a solution of benzaldehyde (0.102 g, 1.0 mmol) in anhydrous toluene (3 mL) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.
Visualizing the Workflow
The logical flow of an asymmetric synthesis experiment using a chiral catalyst can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from catalyst preparation to final product analysis.
This guide provides a foundational understanding of the performance of N-Boc-protected chiral 1,2-amino alcohols in a key asymmetric transformation. While data for this compound is not available, the presented comparison with well-established analogues underscores the potential of this class of compounds as valuable tools for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.
References
A Comparative Guide to Purity Assessment of cis-4-(Boc-amino)-1-methylcyclohexanol by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like cis-4-(Boc-amino)-1-methylcyclohexanol is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound.
The selection between HPLC and GC-MS is fundamentally guided by the physicochemical properties of the analyte and the specific goals of the analysis.[1] HPLC is generally the preferred method for non-volatile and thermally labile compounds, making it highly suitable for the analysis of Boc-protected amino alcohols.[1][2] In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds and is exceptionally useful for identifying residual solvents and other volatile impurities.[3]
Comparison of HPLC and GC-MS for Analysis
The choice of analytical technique depends on the specific impurities that need to be detected and quantified. For a comprehensive purity assessment of this compound, a combination of both HPLC and GC-MS is often employed.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Compatibility | Well-suited for non-volatile and thermally sensitive compounds like Boc-protected amino alcohols. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. |
| Primary Application | Quantification of the main component, detection of non-volatile impurities, and chiral separation of isomers. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. |
| Potential for Degradation | Low, as the analysis is typically performed at or near ambient temperatures.[1] | High, the elevated temperatures of the injector port and column can potentially lead to the degradation of the Boc protecting group.[1] |
| Structural Information | Limited to UV-Vis spectra unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from mass fragmentation patterns, aiding in the identification of unknown impurities. |
Experimental Protocols
The following are proposed starting methodologies for the purity assessment of this compound. These protocols are based on general methods for similar compounds and should be optimized and validated for specific applications.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed to separate the main component from potential non-volatile impurities and isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
For chiral purity analysis, a specialized chiral stationary phase (CSP) would be required. Macrocyclic glycopeptide-based CSPs have shown effectiveness in separating N-blocked amino acids.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Hypothetical Data Presentation
The following table summarizes hypothetical data for the purity analysis of a sample of this compound.
| Analytical Method | Peak | Retention Time (min) | Relative Peak Area (%) | Tentative Identification |
| HPLC | 1 | 12.5 | 99.5 | This compound |
| 2 | 10.2 | 0.2 | Unknown Impurity 1 | |
| 3 | 14.8 | 0.3 | trans-4-(Boc-amino)-1-methylcyclohexanol | |
| GC-MS | 1 | 4.5 | 0.05 | Dichloromethane (solvent) |
| 2 | 8.2 | 0.02 | Toluene (residual solvent) | |
| 3 | 15.1 | 99.9+ | This compound |
Visualization of Experimental Workflow and Method Selection
The following diagrams illustrate the logical flow of the purity assessment process and the decision-making for method selection.
Caption: Experimental workflow for purity assessment.
References
A Comparative Guide to Chiral Synthons: Benchmarking cis-4-(Boc-amino)-1-methylcyclohexanol
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome of a reaction sequence. Among the diverse array of available synthons, protected amino alcohols on a cyclohexane scaffold represent a valuable class of molecules, offering a rigid framework that can impart a high degree of stereocontrol. This guide provides a comparative overview of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, benchmarking it against other relevant chiral synthons.
The target molecule, cis-4-(Boc-amino)-1-methylcyclohexanol, is a chiral building block featuring a protected amine and a tertiary alcohol on a cyclohexane ring. The cis relationship between the amino and hydroxyl groups, combined with the methyl substitution, creates a specific stereochemical environment that can be exploited in the synthesis of complex molecules, including active pharmaceutical ingredients.
Alternative Chiral Synthons
A direct comparison with functionally similar chiral synthons is essential for rational design in chemical synthesis. The most immediate comparator is the trans-isomer, trans-4-(Boc-amino)-1-methylcyclohexanol. Beyond this, a variety of other cyclic and acyclic chiral amino alcohols are commercially available and serve as viable alternatives depending on the specific synthetic challenge.
Key Comparators:
-
trans-4-(Boc-amino)-1-methylcyclohexanol: The diastereomer of the target compound, offering a different spatial arrangement of the key functional groups. The trans isomer is generally considered to be the more thermodynamically stable diastereomer.
-
cis- and trans-4-(Boc-amino)cyclohexanol: The non-methylated analogues, providing a less sterically hindered environment.
-
(1R,2S)-(-)-2-(Boc-amino)-1,2-diphenylethanol: A widely used acyclic chiral auxiliary and synthon.
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol: Another commonly employed chiral amino alcohol.
-
N-Boc-L-prolinol: A readily available chiral amino alcohol derived from the amino acid proline.
Performance Comparison in a Representative Reaction: The Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol to a variety of functionalities with inversion of stereochemistry. This reaction is a particularly relevant application for chiral amino alcohols, where the stereochemical outcome is paramount.
Table 1: Illustrative Performance Comparison of Chiral Synthons in the Mitsunobu Reaction
| Chiral Synthon | Nucleophile | Product | Theoretical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| This compound | Phthalimide | Inverted Amine | Data not available | Data not available | Data not available |
| trans-4-(Boc-amino)-1-methylcyclohexanol | Phthalimide | Inverted Amine | Data not available | Data not available | Data not available |
| (1R,2S)-(-)-2-(Boc-amino)-1,2-diphenylethanol | Phthalimide | Inverted Amine | Data not available | Data not available | Data not available |
| N-Boc-L-prolinol | Phthalimide | Inverted Amine | Data not available | Data not available | Data not available |
Note: The data in this table is illustrative and intended to provide a template for experimental comparison. Actual results will vary based on specific reaction conditions.
Experimental Protocols
A detailed experimental protocol for a representative Mitsunobu reaction is provided below. This can be adapted for the various chiral synthons to generate comparative data.
General Procedure for the Mitsunobu Reaction with a Chiral Amino Alcohol
Materials:
-
Chiral amino alcohol (e.g., this compound) (1.0 equiv)
-
Nucleophile (e.g., Phthalimide) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol (1.0 equiv), the nucleophile (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product with inverted stereochemistry.
-
Characterize the product by NMR spectroscopy and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Visualizing Synthetic Pathways
The following diagrams illustrate key conceptual workflows related to the use of these chiral synthons.
Caption: Workflow for the Mitsunobu reaction.
Caption: Chiral synthon selection logic.
Conclusion
This compound is a valuable chiral synthon that offers a unique stereochemical platform for asymmetric synthesis. Its utility is best understood in the context of other available chiral building blocks. While a lack of direct comparative studies in the literature necessitates that researchers conduct their own benchmarking experiments, the information and protocols provided in this guide offer a solid foundation for such investigations. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, steric environment, and overall synthetic strategy. Through careful consideration and empirical evaluation, chemists can leverage the distinct properties of these synthons to achieve their synthetic goals with a high degree of precision and control.
cost-benefit analysis of different synthetic methods for cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable building block in pharmaceutical development, necessitates a thorough evaluation of available synthetic methodologies. This guide provides a detailed cost-benefit analysis of two primary routes: a Grignard reaction and a catalytic hydrogenation approach. The comparison focuses on key metrics including yield, stereoselectivity, cost of reagents, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
| Metric | Method 1: Grignard Reaction | Method 2: Catalytic Hydrogenation |
| Starting Material | 4-(Boc-amino)cyclohexanone | 4-(Boc-amino)cyclohexanone |
| Key Reagents | Methylmagnesium bromide | H₂, Raney Nickel or Platinum on Carbon (Adams' Catalyst), Sodium Borohydride |
| Reported Yield | Moderate to High (estimated) | High (estimated) |
| cis:trans Selectivity | Generally low, requires chromatographic separation | Potentially high, dependent on catalyst and conditions |
| Relative Cost | Moderate | Lower reagent cost, catalyst can be expensive but is recyclable |
| Key Advantages | Direct, one-step conversion of the ketone | Potential for high cis-selectivity, greener solvent options |
| Key Disadvantages | Poor stereoselectivity, requires cryogenic temperatures, moisture-sensitive | Requires specialized high-pressure equipment, flammable catalyst and gas |
Method 1: Grignard Reaction
The addition of a methylmagnesium halide to 4-(Boc-amino)cyclohexanone offers a direct route to the target molecule. This classic organometallic reaction is well-established for carbon-carbon bond formation.
Experimental Protocol
A solution of 4-(Boc-amino)cyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon). A solution of methylmagnesium bromide (1.1-1.5 equivalents) in diethyl ether is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, requires purification by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired this compound.[1]
Cost-Benefit Analysis
-
Cost: The primary cost drivers for this method are the starting material, 4-(Boc-amino)cyclohexanone, and the Grignard reagent, methylmagnesium bromide. While the reagent itself is moderately priced, the need for anhydrous solvents and inert atmosphere techniques adds to the overall cost and complexity.
-
Yield and Purity: While the overall yield of the mixed isomers can be good, the crucial factor is the cis:trans selectivity. Grignard additions to cyclohexanones are notoriously non-selective, often yielding a mixture of diastereomers.[2] This necessitates a costly and time-consuming chromatographic separation, significantly reducing the effective yield of the desired cis isomer.
-
Safety and Environmental Impact: Grignard reagents are highly reactive and pyrophoric, requiring careful handling under anhydrous conditions. The use of ethereal solvents like THF and diethyl ether contributes to the environmental footprint of this method.[3][4]
Method 2: Catalytic Hydrogenation
A more stereoselective approach involves the catalytic hydrogenation of 4-(Boc-amino)cyclohexanone. This method leverages the steric hindrance of the bulky Boc-protecting group to direct the hydrogenation from the less hindered face of the ketone, potentially leading to a higher proportion of the desired cis-alcohol.
Experimental Protocol
To a solution of 4-(Boc-amino)cyclohexanone (1 equivalent) in a suitable solvent such as ethanol or methanol, a catalytic amount of Raney Nickel or Platinum on Carbon (Adams' Catalyst) is added. The mixture is then subjected to a hydrogen atmosphere (typically 50-500 psi) in a high-pressure reactor. The reaction is stirred at room temperature or slightly elevated temperatures until the uptake of hydrogen ceases. The catalyst is then carefully filtered off under a blanket of inert gas (as it can be pyrophoric), and the filtrate is concentrated under reduced pressure to yield the product. The cis:trans ratio of the product mixture should be determined by NMR spectroscopy. Further purification by crystallization or chromatography may be required to obtain the pure cis isomer.
Alternatively, a reduction using a bulky hydride reagent like sodium borohydride in the presence of a Lewis acid can also favor the formation of the cis isomer.[2]
Cost-Benefit Analysis
-
Cost: The cost of the starting ketone is the same as in Method 1. The primary reagent costs are associated with the catalyst and the hydrogen gas. While precious metal catalysts like platinum can be expensive, they are used in small quantities and can often be recovered and reused. Raney Nickel is a more cost-effective catalyst.[5][6] Sodium borohydride is an inexpensive reducing agent.[7][8][9]
-
Yield and Purity: Catalytic hydrogenation of substituted cyclohexanones can exhibit high diastereoselectivity, favoring the formation of the cis-alcohol.[10][11] The bulky Boc group is expected to direct the approach of hydrogen to the opposite face, leading to a higher cis:trans ratio compared to the Grignard reaction. This would reduce the need for extensive purification and increase the effective yield of the desired product.
-
Safety and Environmental Impact: The primary safety concerns with this method are the handling of flammable hydrogen gas under pressure and the pyrophoric nature of the hydrogenation catalysts.[12][13][14][15][16] However, the use of more environmentally benign solvents like ethanol is a significant advantage over the ethereal solvents used in the Grignard reaction.
Logical Workflow for Method Selection
The choice between these two synthetic routes will largely depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final product. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic method.
Conclusion
For small-scale synthesis where high diastereoselectivity is not the primary concern and specialized high-pressure equipment is unavailable, the Grignard reaction offers a straightforward, albeit less selective, option. However, for larger-scale production where yield, purity, and greener process conditions are paramount, catalytic hydrogenation emerges as the superior method. The potential for high cis-selectivity significantly streamlines the purification process, leading to a more cost-effective and efficient synthesis of this compound. Researchers should carefully consider the trade-offs between these two methods in the context of their specific project goals and available resources.
References
- 1. trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 4. sciencedaily.com [sciencedaily.com]
- 5. 395925000 [thermofisher.com]
- 6. suhanscatalyst.com [suhanscatalyst.com]
- 7. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. njhjchem.com [njhjchem.com]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. ehs.stanford.edu [ehs.stanford.edu]
Safety Operating Guide
Safe Disposal of cis-4-(Boc-amino)-1-methylcyclohexanol: A Procedural Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of cis-4-(Boc-amino)-1-methylcyclohexanol, drawing upon safety data for structurally similar compounds.
Immediate Safety and Handling Precautions:
Prior to handling, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, and eye and face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any potential fumes or dust.[3] In case of skin contact, immediately wash the affected area with plenty of soap and water.[3][4] If the substance comes into contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3]
Spill Management:
In the event of a spill, absorb the material with an inert, liquid-absorbent substance (e.g., Chemizorb®).[1] The collected material should then be disposed of properly in a suitable, closed container.[1][5] Ensure the affected area is thoroughly cleaned after the spill has been contained and collected.[1]
Step-by-Step Disposal Protocol:
-
Container Integrity: Ensure the waste this compound is stored in its original or a compatible, well-labeled, and tightly sealed container to prevent leaks or spills.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[1] Keeping waste streams separate is crucial for safe and compliant disposal.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound".
-
Approved Waste Disposal Facility: The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant.[1][3][5][6] Adherence to national and local regulations is mandatory for the disposal of chemical waste.[1]
Key Safety and Physical Data:
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes relevant data for structurally related compounds to guide safe handling and disposal.
| Property | Value / Information | Source Compound |
| Appearance | White solid | This compound[2] |
| Storage Temperature | 0-8 °C | This compound[2] |
| Boiling Point | 171 - 173 °C | 4-Methylcyclohexanol, mixed isomers[1] |
| Density | 0.914 g/cm³ at 25 °C | 4-Methylcyclohexanol, mixed isomers[1] |
| Hazard Statements | H227: Combustible liquid | 4-Methylcyclohexanol, mixed isomers[1] |
| Precautionary Statements | P210, P280, P370+P378, P403+P235, P501 | 4-Methylcyclohexanol, mixed isomers[1] |
Disposal Workflow:
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling cis-4-(Boc-amino)-1-methylcyclohexanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2). The following procedures for operations and disposal are designed to ensure a safe laboratory environment and proper management of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dusts or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
-
Preparation :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Confirm that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before bringing the target compound into the work area.
-
-
Handling :
-
In Case of Exposure or Spill :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation. Avoid generating dust.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed. Boc-protecting groups are sensitive to strong acids, and mixing with acidic waste could lead to deprotection and gas evolution (carbon dioxide and isobutylene).[2][3]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the chemical waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
